EAI001
Description
Properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-17(21-19-20-10-11-25-19)16(13-6-2-1-3-7-13)22-12-14-8-4-5-9-15(14)18(22)24/h1-11,16H,12H2,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRVRDCBFYLYFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EAI001 Allosteric Binding Site on EGFR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric binding site of EAI001 on the Epidermal Growth Factor Receptor (EGFR). This compound is a first-generation, mutant-selective allosteric inhibitor of EGFR, which has paved the way for the development of more potent fourth-generation inhibitors. This document delves into the structural basis of its allosteric inhibition, quantitative binding data, detailed experimental methodologies, and the signaling pathways involved.
The this compound Allosteric Binding Site
This compound and its more potent analog, EAI045, bind to a novel allosteric pocket on the EGFR kinase domain.[1][2] This site is distinct from the highly conserved ATP-binding pocket targeted by most conventional EGFR tyrosine kinase inhibitors (TKIs).[1][3] The formation of this allosteric pocket is a consequence of the outward displacement of the αC-helix in the inactive conformation of the kinase.[2][4] This conformational change is particularly favored by the L858R activating mutation, which disrupts a short helical segment at the N-terminus of the activation loop, contributing to the inhibitor's selectivity for mutant EGFR.[4]
The crystal structure of the T790M-mutant EGFR in complex with this compound (PDB ID: 5D41) reveals that the inhibitor binds as a "three-bladed propeller" within this pocket.[4][5] The binding is characterized by a network of hydrophobic and polar interactions with key residues.
Key Interacting Residues:
-
Polar Contacts: The aminothiazole moiety of this compound is inserted between the mutant gatekeeper residue (Methionine at position 790) and the active site residue Lys745.[4][6] A critical hydrogen bond is formed with the backbone amide of Asp855 in the DFG motif.[4][7]
-
Hydrophobic Interactions: The phenyl substituent of this compound extends into a hydrophobic cleft at the back of the pocket, making contact with Leu777 and Phe856.[4] Other hydrophobic interactions involve residues such as Ile759, Leu747, Leu788, and Met766.[6][8]
The allosteric binding of this compound does not prevent ATP from binding to its pocket but inhibits the kinase activity through a non-competitive mechanism.[1][4]
Quantitative Data
The inhibitory activity of this compound and its derivatives has been quantified against various EGFR mutants. The following tables summarize the key in vitro efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound
| EGFR Mutant | IC50 (nM) | Assay Conditions |
| L858R/T790M | 24 | 1 mM ATP[4] |
| L858R | 750 | 1 mM ATP[4] |
| T790M | 1700 | 1 mM ATP[4] |
| Wild Type | >50,000 | 1 mM ATP[4] |
Table 2: In Vitro Inhibitory Activity of EAI045 (A more potent analog of this compound)
| EGFR Mutant | IC50 (nM) | Assay Conditions |
| L858R/T790M | 3 | 1 mM ATP[4] |
| Wild Type | ~3,000 | 1 mM ATP[4] |
Signaling Pathways and Mechanism of Action
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[9] In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.
This compound, by binding to an allosteric site, stabilizes an inactive conformation of the EGFR kinase domain. This prevents the proper alignment of catalytic residues and the subsequent autophosphorylation, thereby inhibiting downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound and its interaction with EGFR.
Recombinant EGFR Kinase Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the in vitro kinase activity of EGFR and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant EGFR kinase domain (wild-type or mutant)
-
TK Substrate-biotin
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab)
-
Streptavidin-XL665 (SA-XL665)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mix Preparation: Prepare a master mix containing the EGFR enzyme and the biotinylated TK substrate in the assay buffer.
-
Reaction Initiation: In a 384-well plate, add the test compound solution followed by the enzyme/substrate master mix. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect phosphorylation by adding a solution containing Eu-Ab and SA-XL665 in a detection buffer.
-
Incubation: Incubate the plate for at least 2 hours at room temperature to allow for antibody binding.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the extent of substrate phosphorylation. Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular EGFR Phosphorylation Assay (Western Blot)
This protocol details the assessment of this compound's ability to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell line expressing the target EGFR mutant (e.g., H1975 for L858R/T790M)
-
Cell culture medium and supplements
-
EGF
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Serum-starve the cells overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the effect of EGFR inhibitors on the proliferation of Ba/F3 cells, which are engineered to be dependent on the activity of a specific EGFR mutant for survival and growth.
Materials:
-
Ba/F3 cells stably expressing the EGFR mutant of interest
-
RPMI-1640 medium with supplements (e.g., 10% FBS)
-
Test compound (this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Ba/F3-EGFR mutant cells in a 96-well plate in a medium lacking IL-3.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include DMSO-only and a known potent inhibitor (e.g., staurosporine) as high and low controls, respectively.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.
X-ray Crystallography
This protocol provides a general framework for determining the crystal structure of the EGFR kinase domain in complex with an allosteric inhibitor like this compound.
Materials:
-
Purified EGFR kinase domain (with mutations like T790M and V948R to favor the inactive state and crystallization)
-
This compound
-
Crystallization screens and reagents
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion)
-
Cryoprotectant
-
Synchrotron X-ray source and detector
Procedure:
-
Protein Expression and Purification: Express the EGFR kinase domain in a suitable system (e.g., insect cells) and purify it to high homogeneity.
-
Complex Formation: Incubate the purified protein with a molar excess of this compound. For covalent inhibitors, monitor bond formation via mass spectrometry.
-
Crystallization Screening: Set up crystallization trials using various commercial screens that cover a wide range of pH, precipitants, and additives.
-
Crystal Optimization: Optimize the initial crystallization conditions by varying the concentrations of protein, inhibitor, precipitant, and other additives to obtain diffraction-quality crystals.
-
Data Collection: Cryo-cool the crystals in a suitable cryoprotectant and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and determine the structure by molecular replacement using a known EGFR structure as a search model. Refine the model against the experimental data to obtain the final structure.
Conclusion
This compound was a seminal discovery in the field of EGFR inhibitors, demonstrating the feasibility of targeting an allosteric site to overcome resistance to traditional ATP-competitive drugs. The characterization of its binding pocket and mechanism of action has provided a structural and conceptual framework for the development of next-generation allosteric inhibitors with improved potency and selectivity. The experimental protocols detailed in this guide provide a robust foundation for researchers in the continued exploration of allosteric modulation of EGFR and other kinases in the pursuit of novel cancer therapeutics.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. HTRF Human Total EGFR Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]
- 7. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of EAI001: An Allosteric Approach to Overcoming EGFR Resistance
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance, primarily through the T790M gatekeeper mutation and subsequent C797S mutation, has posed significant clinical challenges. This has necessitated the exploration of novel inhibitory mechanisms. EAI001, a potent and selective allosteric inhibitor of mutant EGFR, represents a significant advancement in this pursuit. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC
First and second-generation EGFR TKIs, such as erlotinib and gefitinib, have demonstrated significant efficacy in NSCLC patients with activating EGFR mutations (e.g., L858R, exon 19 deletions).[1] However, acquired resistance inevitably develops, with the T790M mutation accounting for over 50% of cases.[2] The T790M mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors.[2] While third-generation irreversible inhibitors like osimertinib were designed to target the T790M mutant, their efficacy can be compromised by the emergence of a tertiary mutation, C797S, at the covalent binding site.[1] This highlights the urgent need for inhibitors with alternative mechanisms of action.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a high-throughput screening (HTS) of approximately 2.5 million compounds.[1] The screen was designed to identify non-ATP-competitive inhibitors that could overcome the high ATP affinity conferred by the T790M mutation.
Screening Strategy
The primary biochemical screen utilized a Homogeneous Time-Resolved Fluorescence (HTRF)-based assay with purified L858R/T790M mutant EGFR kinase at a low ATP concentration (1 µM).[1] Active compounds were then counter-screened at a high ATP concentration (1 mM) and against wild-type (WT) EGFR to identify those that were non-ATP-competitive and mutant-selective.[1]
Mechanism of Action: Allosteric Inhibition of Mutant EGFR
This compound is a potent and selective allosteric inhibitor of EGFR. Unlike traditional TKIs that compete with ATP at the kinase active site, this compound binds to a distinct, allosteric pocket.[1][3]
Binding Site and Conformational Effects
Crystallographic studies revealed that this compound binds to an allosteric pocket created by the outward displacement of the C-helix in the inactive conformation of the EGFR kinase.[1][3] This binding mode is incompatible with the active conformation of the wild-type kinase, contributing to its mutant selectivity.[1][4] The L858R mutation further enlarges this allosteric pocket, enhancing the binding of this compound.[1]
Overcoming Resistance Mutations
By binding to an allosteric site, this compound's inhibitory activity is not affected by the increased ATP affinity caused by the T790M mutation.[1] Furthermore, as it does not interact with the C797 residue, this compound retains activity against the C797S mutation, which confers resistance to third-generation covalent inhibitors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its optimized derivative, EAI045.
Table 1: In Vitro Inhibitory Activity of this compound
| EGFR Mutant | IC50 (µM) at 1 mM ATP |
| L858R/T790M | 0.024[1][5][6] |
| L858R | 0.75[1] |
| T790M | 1.7[1] |
| Wild-Type | > 50[1] |
Table 2: In Vitro Inhibitory Activity of EAI045 (Optimized derivative of this compound)
| EGFR Mutant | IC50 (nM) at 1 mM ATP | Selectivity vs. WT |
| L858R/T790M | 3[1] | ~1000-fold[1] |
Experimental Protocols
High-Throughput Screening (HTS) for this compound Discovery
Experimental Workflow for HTS
Caption: High-throughput screening workflow for the identification of this compound.
Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant L858R/T790M EGFR kinase was used. A biotinylated peptide substrate was utilized for the kinase reaction.
-
Compound Plating: The ~2.5 million compound library was plated in 384-well plates at a final concentration of 12.5 µM.
-
Kinase Reaction: The kinase reaction was initiated by adding a mixture of L858R/T790M EGFR and the peptide substrate to the compound plates, followed by the addition of ATP to a final concentration of 1 µM. The reaction was incubated at room temperature.
-
Detection: An HTRF detection buffer containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 was added to stop the reaction and initiate the FRET signal.
-
Data Acquisition: The plates were read on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Counter-Screening: Top hits were re-tested in dose-response format at both 1 µM and 1 mM ATP to determine IC50 values and assess ATP-competitiveness. A parallel screen against wild-type EGFR was performed to determine selectivity.
EGFR Phosphorylation Assay (Western Blot)
Protocol:
-
Cell Culture and Treatment: NSCLC cells harboring relevant EGFR mutations (e.g., H1975 for L858R/T790M) were cultured to 70-80% confluency. Cells were serum-starved overnight and then treated with various concentrations of this compound for 2-4 hours.
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against phospho-EGFR (e.g., pY1173) and total EGFR overnight at 4°C.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate.
Cellular EGFR Phosphorylation ELISA
Protocol:
-
Cell Culture and Treatment: Cells were seeded in 96-well plates and treated with this compound as described for the Western blot protocol. In some experiments, cells were stimulated with EGF (e.g., 10 ng/mL) to induce EGFR phosphorylation.
-
Cell Lysis: The culture medium was removed, and cells were lysed in the wells.
-
ELISA: The cell lysates were transferred to an ELISA plate pre-coated with a capture antibody for total EGFR. The plate was incubated, washed, and then a detection antibody for phospho-EGFR (e.g., pY1173) was added.
-
Detection: A substrate solution was added, and the colorimetric or fluorometric signal was measured using a plate reader.
EGFR Signaling Pathway and Allosteric Inhibition by this compound
The diagram below illustrates the EGFR signaling pathway and the mechanism of resistance, along with the site of action for this compound.
Caption: EGFR signaling pathway, resistance mechanisms, and inhibitor sites of action.
Preclinical Efficacy and Future Directions
While this compound demonstrated potent biochemical activity, its single-agent efficacy in cellular proliferation assays was limited.[1] This was attributed to the differential potency of the allosteric inhibitor on the two subunits of the asymmetric EGFR dimer.[3] However, the combination of EAI045 (an optimized analog of this compound) with cetuximab, an antibody that prevents EGFR dimerization, showed dramatic synergy and was effective in mouse models of lung cancer driven by L858R/T790M and L858R/T790M/C797S EGFR.[1]
These findings underscore the potential of allosteric inhibitors to overcome the most challenging resistance mutations in EGFR-driven cancers. Further development of this compound analogs and combination strategies holds significant promise for the future of NSCLC treatment.
Conclusion
The discovery of this compound marks a pivotal moment in the pursuit of next-generation EGFR inhibitors. Its novel allosteric mechanism of action provides a powerful strategy to circumvent the limitations of ATP-competitive drugs and address the formidable challenge of acquired resistance. The preclinical data for this compound and its derivatives strongly support the continued investigation of allosteric inhibitors as a promising therapeutic avenue for patients with EGFR-mutant NSCLC. This technical guide provides a comprehensive foundation for understanding the discovery, development, and potential of this innovative class of molecules.
References
- 1. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]
- 6. researchgate.net [researchgate.net]
EAI001: A Technical Guide to a Fourth-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAI001 is a potent and selective fourth-generation, allosteric inhibitor of mutant epidermal growth factor receptor (EGFR).[1] It has emerged as a significant tool in cancer research, particularly for its activity against EGFR mutations that confer resistance to earlier-generation tyrosine kinase inhibitors (TKIs), such as the L858R/T790M double mutant. This guide provides a comprehensive overview of the chemical structure, properties, and preclinical data related to this compound, intended to support ongoing research and drug development efforts in oncology.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C₁₉H₁₅N₃O₂S.[1] Its structure features a central acetamide core linking a thiazole ring, a phenyl group, and a 1-oxoisoindoline moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | N/A |
| CAS Number | 892772-75-7 | [2] |
| Molecular Formula | C₁₉H₁₅N₃O₂S | [1] |
| Molecular Weight | 349.41 g/mol | [1] |
| SMILES | O=C(C(C1=CC=CC=C1)N2C(C(C=CC=C3)=C3C2)=O)NC4=NC=CS4 | N/A |
| Solubility | DMSO: ≥ 2.5 mg/mL (7.15 mM) | [2] |
| In Vitro Potency (IC₅₀) | 24 nM (against EGFR L858R/T790M) | [1][2] |
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor, binding to a pocket on the EGFR kinase domain that is distinct from the ATP-binding site. This allosteric binding is particularly effective against mutant forms of EGFR, including those with the L858R activating mutation and the T790M resistance mutation.[1] By binding to this allosteric site, this compound stabilizes an inactive conformation of the kinase, thereby preventing its activation and downstream signaling.
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. This compound's inhibition of mutant EGFR blocks the downstream activation of key signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.
Experimental Protocols
In Vitro EGFR Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
A common method to determine the in vitro potency of EGFR inhibitors is the HTRF assay. This protocol provides a general framework.
Materials:
-
Recombinant mutant EGFR (L858R/T790M) enzyme
-
Biotinylated substrate peptide (e.g., Biotin-poly-GT)
-
ATP
-
This compound (or other test compounds)
-
HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the diluted this compound and the EGFR enzyme to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents diluted in stop buffer (containing EDTA).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Preclinical Data
While detailed in vivo studies specifically for this compound are not widely published, data from a closely related and optimized compound, EAI045, provides valuable insights into the potential of this class of inhibitors.
In Vivo Efficacy
In a genetically engineered mouse model of L858R/T790M-mutant lung cancer, EAI045 demonstrated significant tumor regression when used in combination with cetuximab, an antibody that prevents EGFR dimerization.[3] This suggests a synergistic effect where cetuximab sensitizes the cancer cells to the allosteric inhibition by EAI045.
Pharmacokinetics
Pharmacokinetic studies in mice with EAI045 at a dose of 20 mg/kg revealed a maximal plasma concentration of 0.57 µM, a half-life of 2.15 hours, and an oral bioavailability of 26%.[3]
Table 2: Pharmacokinetic Parameters of EAI045 in Mice
| Parameter | Value | Reference |
| Dose | 20 mg/kg (oral) | [3] |
| Cₘₐₓ | 0.57 µM | [3] |
| t₁/₂ | 2.15 hours | [3] |
| Oral Bioavailability | 26% | [3] |
Toxicity
Comprehensive preclinical toxicity data for this compound is not publicly available. As with other EGFR inhibitors, potential on-target toxicities could include skin rash and diarrhea, although the selectivity of fourth-generation inhibitors for mutant over wild-type EGFR aims to minimize these side effects. Further studies are required to fully characterize the safety profile of this compound.
Synthesis and Purification
Detailed, publicly available protocols for the chemical synthesis of this compound are scarce. However, the synthesis of structurally related N-(thiazol-2-yl)acetamide derivatives has been reported. A general synthetic approach likely involves the coupling of 2-amino-thiazole with a suitably functionalized phenylacetic acid derivative, which in turn is attached to the 1-oxoisoindoline scaffold.
A plausible, though not definitively published, synthetic route could involve:
-
Synthesis of 2-phenyl-2-(1-oxo-1,3-dihydroisoindol-2-yl)acetic acid.
-
Activation of the carboxylic acid (e.g., conversion to an acid chloride or use of a coupling agent).
-
Amide bond formation with 2-aminothiazole.
Purification of the final compound would typically be achieved by column chromatography on silica gel, followed by recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Conclusion
This compound is a valuable research tool for investigating mechanisms of resistance to EGFR-targeted therapies and for the development of next-generation inhibitors. Its allosteric mechanism of action and selectivity for mutant EGFR offer a promising strategy to overcome the challenges posed by resistance mutations in non-small cell lung cancer. Further preclinical and clinical development of this compound and related compounds will be crucial in determining their therapeutic potential.
References
EAI001: A Fourth-Generation Allosteric Inhibitor Targeting Drug-Resistant EGFR
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). The emergence of the T790M gatekeeper mutation, and subsequently the C797S mutation, has rendered many first, second, and third-generation EGFR inhibitors ineffective. EAI001 has emerged as a promising fourth-generation EGFR inhibitor that employs a novel allosteric mechanism to overcome these resistance mutations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Concepts
This compound is a potent and selective allosteric inhibitor of mutant EGFR.[1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding site of the kinase domain, this compound binds to a distinct allosteric pocket.[2][3] This allosteric site is created by the outward displacement of the C-helix in the inactive conformation of the EGFR kinase domain.[2][4] By binding to this site, this compound stabilizes the inactive conformation of the kinase, thereby preventing its activation and downstream signaling.[2] This mechanism allows this compound to effectively inhibit EGFR mutants, including those harboring the T790M and C797S resistance mutations, as it does not rely on binding to the ATP pocket where these mutations occur.[3][5]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound against various EGFR genotypes.
| EGFR Genotype | This compound IC50 (nM) | Reference |
| L858R/T790M | 24 | [1] |
| Wild-Type | >50,000 | [3] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol outlines the methodology for assessing the inhibitory activity of this compound on EGFR kinase activity using an HTRF assay. This assay measures the phosphorylation of a substrate peptide by the EGFR kinase.
Materials:
-
Recombinant EGFR kinase (wild-type and mutant forms)
-
Biotinylated substrate peptide (e.g., Biotin-poly-GT)
-
ATP
-
HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.01% Triton X-100, 10 mM MgCl2, 1 mM DTT)
-
Europium cryptate-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in HTRF Kinase Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the EGFR kinase and the biotinylated substrate peptide in HTRF Kinase Buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in HTRF Kinase Buffer. The final ATP concentration should be at or near the Km for ATP for the specific EGFR mutant being tested.
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of a detection mixture containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in HTRF detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).
-
Data Analysis: The HTRF signal is calculated as the ratio of the fluorescence at 665 nm to that at 620 nm, multiplied by 10,000. The percent inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the NSCLC cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model
This protocol provides a general framework for establishing and utilizing a patient-derived or cell line-derived xenograft mouse model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid IL2Rgamma-null (NSG) mice)
-
NSCLC cells (e.g., H1975) or patient-derived tumor fragments
-
Matrigel (optional, to aid tumor establishment)
-
This compound formulated for in vivo administration (e.g., in a solution of 0.5% methylcellulose and 0.2% Tween-80)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX): Subcutaneously inject a suspension of 5-10 million NSCLC cells in 100-200 µL of sterile PBS (optionally mixed with Matrigel) into the flank of each mouse.
-
Patient-Derived Xenografts (PDX): Surgically implant small fragments (2-3 mm³) of a patient's tumor subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle solution.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treatment group to the control group.
-
At the end of the study, the mice are euthanized, and the tumors can be excised for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, highlighting the key downstream cascades that are inhibited by this compound.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow for this compound Evaluation
The following diagram outlines the typical experimental workflow for the preclinical evaluation of an EGFR inhibitor like this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Logical Relationship of this compound's Mechanism of Action
This diagram illustrates the logical flow of how this compound overcomes resistance to other EGFR inhibitors.
Caption: Logical Flow of this compound's Resistance-Overcoming Mechanism.
Conclusion
This compound represents a significant advancement in the development of EGFR inhibitors for the treatment of NSCLC. Its unique allosteric mechanism of action allows it to effectively target EGFR mutants that have developed resistance to previous generations of TKIs. The data presented in this guide demonstrate its potency and selectivity, and the detailed protocols provide a foundation for further research and development in this area. The continued investigation of this compound and similar fourth-generation inhibitors holds great promise for improving outcomes for patients with drug-resistant NSCLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Conformational landscape of the epidermal growth factor receptor kinase reveals a mutant specific allosteric pocket - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01262H [pubs.rsc.org]
- 3. Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
EAI001's Selectivity for Mutant vs. Wild-Type EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core selectivity of EAI001, an allosteric inhibitor, for mutant epidermal growth factor receptor (EGFR) over its wild-type counterpart. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, serving as a valuable resource for researchers in oncology and drug development.
Quantitative Analysis of this compound Selectivity
This compound demonstrates a remarkable selectivity for EGFR harboring specific activating and resistance mutations, particularly the L858R/T790M double mutant, which is a common mechanism of resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) values against mutant and wild-type EGFR.
| EGFR Variant | This compound IC50 (at 1 mM ATP) | Fold Selectivity (vs. Wild-Type) | Reference |
| L858R/T790M Mutant | 0.024 µM (24 nM) | >2083-fold | [1][2][3] |
| Wild-Type (WT) | > 50 µM | - | [1] |
| L858R Mutant | 0.75 µM | N/A | [1] |
| T790M Mutant | 1.7 µM | N/A | [1] |
Note: The high concentration of ATP (1 mM) used in these assays is crucial for identifying non-ATP-competitive inhibitors like this compound.
Mechanism of Selectivity
This compound is an allosteric inhibitor, meaning it binds to a site on the EGFR kinase domain distinct from the highly conserved ATP-binding pocket. The crystal structure of this compound in complex with T790M-mutant EGFR reveals that it binds to an allosteric pocket created by the outward displacement of the C-helix in the inactive conformation of the kinase.[1] The selectivity of this compound for the L858R/T790M mutant is attributed to the fact that the L858R mutation disrupts a short helical segment at the N-terminus of the activation loop, which in the wild-type enzyme, would clash with this compound.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the selectivity of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This biochemical assay is used to determine the enzymatic activity of purified EGFR kinase domains and the inhibitory potency of compounds like this compound.
Principle: The HTRF kinase assay is a fluorescence resonance energy transfer (FRET)-based method. A biotinylated substrate peptide and a europium cryptate-labeled anti-phosphotyrosine antibody are used. When the substrate is phosphorylated by EGFR, the binding of the antibody to the phosphorylated substrate brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, and 40 μg/mL BSA).
-
Dilute purified recombinant EGFR (wild-type or mutant) to the desired concentration in kinase buffer.
-
Prepare a solution of biotinylated substrate peptide and ATP in kinase buffer. The ATP concentration is typically set at 1 µM or 1 mM to assess ATP-competitive or non-competitive inhibition.
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the EGFR enzyme.
-
Add the this compound dilutions or vehicle control (DMSO).
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and initiate detection by adding a solution containing streptavidin-XL665 and the europium cryptate-labeled anti-phosphotyrosine antibody in a detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based ELISA for EGFR Phosphorylation
This assay measures the phosphorylation of EGFR within a cellular context, providing insight into the inhibitor's activity in a more biologically relevant system.
Principle: Cells are treated with the inhibitor, and the level of EGFR phosphorylation at a specific tyrosine residue (e.g., Y1173 or Y1068) is quantified using an ELISA-based method.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., H1975 for L858R/T790M mutant or HaCaT for wild-type EGFR) in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for a few hours before treatment.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Optionally, stimulate the cells with EGF to assess the inhibitor's effect in the presence of ligand.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with a solution such as 4% formaldehyde in PBS.
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular proteins.
-
-
Immunodetection:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., anti-pY1173).
-
Wash the wells to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the wells to remove unbound secondary antibody.
-
-
Signal Development and Detection:
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product.
-
Stop the reaction with an acidic stop solution, which turns the color to yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to a control (e.g., total EGFR levels or a housekeeping protein).
-
Plot the normalized absorbance against the logarithm of the inhibitor concentration to determine the EC50 value.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells harboring either mutant or wild-type EGFR into a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the cells for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the culture medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
The following diagrams illustrate the key signaling pathways and the experimental workflow for assessing this compound's selectivity.
References
EAI001: An In-depth Technical Guide to a Mutant-Selective Allosteric Inhibitor of EGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EAI001, a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). This document details its mechanism of action, its effects on EGFR signaling pathways, and provides detailed experimental protocols for its characterization.
Introduction: Targeting Mutant EGFR in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling, often driven by activating mutations in its kinase domain, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).
While first and second-generation ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, their effectiveness is often limited by the emergence of resistance mutations.[2] The most common of these is the T790M "gatekeeper" mutation, which enhances the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors.[2] More recently, the C797S mutation has emerged as a mechanism of resistance to third-generation covalent inhibitors.
This compound is a fourth-generation, non-ATP-competitive, allosteric inhibitor of EGFR that was developed to overcome these resistance mechanisms.[2] It exhibits high selectivity for EGFR harboring activating mutations, such as L858R, in combination with the T790M resistance mutation, while sparing wild-type EGFR.[2]
Mechanism of Action: Allosteric Inhibition of EGFR
This compound binds to a novel allosteric pocket on the EGFR kinase domain, distinct from the highly conserved ATP-binding site.[2] This allosteric site is created by the outward displacement of the αC-helix, a conformation characteristic of an inactive kinase state.[2] The binding of this compound stabilizes this inactive conformation, thereby preventing the kinase from adopting the active state required for autophosphorylation and downstream signaling.
A key feature of this compound's selectivity is its interaction with the mutant gatekeeper residue, Methionine 790.[2] The aminothiazole moiety of this compound inserts between Met790 and the active site residue Lys745.[2] This binding mode is incompatible with the wild-type EGFR, where the smaller threonine residue at position 790 does not create the same pocket.
Mechanism of this compound Allosteric Inhibition.
Effect on EGFR Signaling Pathways
By locking the EGFR kinase in an inactive state, this compound effectively blocks the autophosphorylation of the receptor. This, in turn, prevents the recruitment of downstream signaling molecules and inhibits the activation of key pro-survival and proliferative pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[3]
This compound Inhibition of EGFR Signaling Pathways.
Quantitative Biological Data
The inhibitory activity of this compound has been quantified against various forms of EGFR. The following tables summarize key in vitro data.
Table 1: In Vitro Inhibitory Activity of this compound against EGFR Variants
| EGFR Variant | IC50 (µM) at 1 µM ATP | IC50 (µM) at 1 mM ATP |
| Wild-Type | > 50 | > 50 |
| L858R | 0.75 | Not Reported |
| T790M | 1.7 | Not Reported |
| L858R/T790M | Not Reported | 0.024 |
Data sourced from Jia et al., Nature 2016.[2]
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the activity of this compound.
Biochemical Kinase Assay (Luminescent)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase.
Materials:
-
Purified recombinant EGFR (wild-type and mutant forms)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer with a final DMSO concentration of 1%.
-
In a 384-well plate, add 5 µL of diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of a 10x stock of the EGFR enzyme to each well.
-
Pre-incubate the plate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 45 µL of a pre-warmed mix of ATP and the kinase substrate to each well. The final concentrations of ATP and substrate should be optimized for each EGFR variant.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
NSCLC cell lines expressing mutant EGFR (e.g., NCI-H1975, which harbors the L858R and T790M mutations)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound dissolved in DMSO
-
EGF (optional, for stimulating EGFR phosphorylation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-p-AKT (Ser473), anti-total-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
(Optional) Stimulate the cells with 50 ng/mL EGF for 15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975)
-
Cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
NSCLC cells expressing mutant EGFR (e.g., NCI-H1975)
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of NCI-H1975 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an EGFR inhibitor like this compound.
Preclinical Evaluation Workflow for this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant cancers. Its unique allosteric mechanism of action allows it to overcome common resistance mutations that limit the efficacy of ATP-competitive inhibitors. This technical guide provides a foundation for researchers and drug developers working with this compound and similar allosteric inhibitors, offering detailed methodologies for its characterization and a deeper understanding of its impact on EGFR signaling. Further investigation into the in vivo efficacy and potential combination therapies will be crucial in fully elucidating the therapeutic potential of this promising compound.
References
Methodological & Application
Application Notes and Protocols for EAI001 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAI001 is a potent and selective allosteric inhibitor of mutant epidermal growth factor receptor (EGFR).[1][2] Unlike ATP-competitive tyrosine kinase inhibitors (TKIs), this compound binds to a distinct allosteric site on the EGFR kinase domain. This unique mechanism of action allows it to effectively target EGFR mutations that confer resistance to standard therapies, most notably the T790M "gatekeeper" mutation. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its potency, selectivity, and mechanism of action in relevant cellular models.
Data Presentation
The inhibitory activity of this compound and its optimized derivative, EAI045, has been quantified against various EGFR genotypes. The following table summarizes key IC50 values from biochemical assays, highlighting the selectivity for mutant forms of EGFR.
| Compound | EGFR Genotype | Biochemical IC50 (nM) |
| This compound | L858R/T790M | 24 |
| This compound | L858R | 750 |
| This compound | T790M | 1700 |
| This compound | Wild-Type | >50,000 |
| EAI045 | L858R/T790M | 3 |
| EAI045 | L858R | 19 |
| EAI045 | T790M | 190 |
| EAI045 | Wild-Type | 1900 |
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and the mechanism of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which drive cell proliferation and survival. This compound binds to an allosteric site on mutant EGFR, preventing the conformational changes necessary for kinase activation and subsequent signaling.
Experimental Workflow for this compound In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro assessment of this compound, from cell culture to data analysis.
Logical Relationship of this compound and EGFR Mutations
This diagram illustrates the logical relationship between EGFR mutations and the efficacy of this compound, highlighting its role in overcoming resistance.
References
Application Notes and Protocols for EAI001 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAI001 is a potent and selective fourth-generation epidermal growth factor receptor (EGFR) allosteric inhibitor. It is designed to target specific EGFR mutations that confer resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs), particularly the T790M "gatekeeper" mutation in combination with activating mutations such as L858R. Unlike ATP-competitive inhibitors, this compound binds to an allosteric site on the EGFR kinase domain, inducing a conformational change that prevents its activation. This unique mechanism of action makes it a valuable tool for investigating EGFR signaling and overcoming drug resistance in non-small cell lung cancer (NSCLC). These application notes provide detailed protocols and recommended concentrations for the use of this compound in cell culture experiments.
Mechanism of Action
This compound functions as an allosteric inhibitor of EGFR. It specifically targets the inactive conformation of the EGFR kinase domain. By binding to a pocket distinct from the ATP-binding site, this compound locks the receptor in a closed, inactive state. This prevents the conformational changes required for dimerization and autophosphorylation, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways. A key feature of this compound is its high selectivity for mutant EGFR, particularly the double mutant EGFRL858R/T790M, while showing minimal activity against wild-type (WT) EGFR.[1]
Data Presentation: Recommended Concentrations of this compound
The optimal concentration of this compound is dependent on the specific cell line, the EGFR mutation status, and the experimental endpoint. The following table summarizes the known inhibitory concentrations (IC50) and effective concentrations of this compound from biochemical and cell-based assays. It is important to note that while this compound potently inhibits EGFR phosphorylation, this may not always translate to a direct anti-proliferative effect when used as a single agent.
| Target/Cell Line | EGFR Mutation Status | Assay Type | IC50 / Effective Concentration | Reference |
| EGFRL858R/T790M | L858R/T790M | Biochemical Kinase Assay | 24 nM | [2][3] |
| EGFRL858R | L858R | Biochemical Kinase Assay | 0.75 µM | [1] |
| EGFRT790M | T790M | Biochemical Kinase Assay | 1.7 µM | [1] |
| Wild-Type EGFR | Wild-Type | Biochemical Kinase Assay | > 50 µM | [1] |
| EGFRT790M/C797S/V948R | T790M/C797S/V948R | Binding Assay | 50 µM | [2][3] |
| H1975 Cells | L858R/T790M | Anti-proliferative Assay | No significant effect up to 10 µM (for the similar allosteric inhibitor EAI045) | |
| H3255 Cells | L858R | Anti-proliferative Assay | No significant effect up to 10 µM (for the similar allosteric inhibitor EAI045) |
Note: For initial experiments, a dose-response curve ranging from 10 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTS Assay)
This protocol outlines the use of a colorimetric MTS assay to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell lines of interest (e.g., NCI-H1975, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile 96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
Application Notes and Protocols: EAI001 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAI001 is a potent and selective allosteric inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR), specifically those harboring the L858R and T790M mutations.[1][2] These mutations are clinically significant in non-small cell lung cancer (NSCLC) as they are associated with resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[2] this compound binds to a unique allosteric site on the EGFR kinase domain, created by the outward displacement of the C-helix, leading to the inhibition of its kinase activity.[2][3] This distinct mechanism of action allows this compound to overcome resistance mediated by the T790M mutation. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and protocols for its preparation and use in research settings.
Data Presentation
This compound Properties and Solubility
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₅O₂ | MedchemExpress |
| Molecular Weight | 361.40 g/mol | MedchemExpress |
| CAS Number | 1942114-11-0 | MedchemExpress |
| Solubility in DMSO | 100 mg/mL (286.20 mM) | [1] |
Preparation of this compound Stock Solutions in DMSO
The following table provides the required mass of this compound to prepare stock solutions of various concentrations in DMSO.[1]
| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 2.7670 mL | 13.8351 mL | 27.6702 mL |
| 5 mM | 0.5534 mL | 2.7670 mL | 5.5340 mL |
| 10 mM | 0.2767 mL | 1.3835 mL | 2.7670 mL |
| 50 mM | 0.0553 mL | 0.2767 mL | 0.5534 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Carefully weigh 10 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 2.7670 mL of anhydrous DMSO to the vial containing the this compound powder.[1]
-
Dissolution: Tightly cap the vial and vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in cell culture media should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid cytotoxic effects.[4][5]
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.
-
Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired period.
Mandatory Visualization
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the allosteric inhibition by this compound.
Experimental Workflow for In Vitro this compound Treatment
Caption: Workflow for the preparation and in vitro application of this compound.
References
Application Notes and Protocols for EAI001 in a Lung Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAI001 is a first-in-class, potent, and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). It specifically targets EGFR isoforms harboring the L858R activating mutation and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity offers a promising therapeutic window for non-small cell lung cancer (NSCLC) driven by these specific mutations. This compound binds to a novel allosteric site created by the displacement of the regulatory C-helix in an inactive conformation of the EGFR kinase domain. However, due to the dimeric nature of active EGFR, where one kinase domain can allosterically activate the other, the efficacy of this compound as a single agent in cellular and in vivo models can be limited.
These application notes provide a comprehensive overview of the use of this compound and its more potent analogs in preclinical lung cancer xenograft models. We detail the experimental protocols for establishing xenografts, preparing and administering the compound, and assessing anti-tumor efficacy. While published in vivo efficacy data for this compound as a single agent is limited, we present data from studies using a closely related analog, EAI045, in combination with the EGFR-dimerization blocking antibody, cetuximab, to demonstrate the synergistic potential of this therapeutic strategy. Furthermore, we include data from a next-generation, single-agent active allosteric inhibitor, JBJ-04-125-02, to illustrate the evolution of this class of compounds.
Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In certain cancers, like NSCLC, mutations in EGFR lead to its constitutive activation, driving tumor growth. This compound and its analogs act by allosterically inhibiting the kinase activity of mutant EGFR, thereby blocking downstream signaling cascades.
Data Presentation
The following tables summarize the in vivo efficacy of this compound's structural analog, EAI045, in combination with cetuximab, and a next-generation allosteric inhibitor, JBJ-04-125-02, as a single agent in lung cancer xenograft models.
Table 1: In Vivo Efficacy of EAI045 in Combination with Cetuximab in an EGFR L858R/T790M Genetically Engineered Mouse Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume Change | Observation |
| Vehicle | - | - | Increased | Progressive disease |
| EAI045 | 60 mg/kg, daily | Oral Gavage | No significant response | Minimal effect as a single agent |
| Cetuximab | 1 mg/mouse, every other day | Intraperitoneal | Modest effect | Slight tumor growth inhibition |
| EAI045 + Cetuximab | 60 mg/kg, daily + 1 mg/mouse, every other day | Oral Gavage + Intraperitoneal | Striking tumor regression | Synergistic and potent anti-tumor activity |
Data is qualitative as presented in the source literature. The combination therapy led to significant tumor shrinkage.
Table 2: In Vivo Efficacy of JBJ-04-125-02 in an H1975 (EGFR L858R/T790M) Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 0 | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition |
| Vehicle | - | Oral Gavage | ~150 | ~1200 | - |
| JBJ-04-125-02 | 100 mg/kg, daily | Oral Gavage | ~150 | ~400 | ~67% |
| Osimertinib | 2.5 mg/kg, daily | Oral Gavage | ~150 | ~1000 | ~17% |
| JBJ-04-125-02 + Osimertinib | 100 mg/kg + 2.5 mg/kg, daily | Oral Gavage | ~150 | ~50 (regression) | >100% (regression) |
Experimental Protocols
Protocol 1: Establishment of a Cell Line-Derived Lung Cancer Xenograft Model
This protocol describes the subcutaneous implantation of human NSCLC cells into immunodeficient mice.
Materials:
-
H1975 human NSCLC cell line (or other desired EGFR-mutant line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude or SCID mice
-
27-gauge needles and 1 mL syringes
-
Digital calipers
Procedure:
-
Cell Culture: Culture H1975 cells in a 37°C, 5% CO₂ incubator. Ensure cells are in the exponential growth phase and have a viability of >95%.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation for Injection: Discard the supernatant and wash the cell pellet with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse according to approved institutional protocols.
-
Subcutaneous Injection: Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, begin measuring their dimensions with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Preparation and Administration of this compound (or Analogs)
Materials:
-
This compound (or analog) powder
-
Vehicle components (e.g., 10% NMP, 90% PEG300 for EAI045; or appropriate vehicle for this compound)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (for mice)
-
1 mL syringes
Procedure for Oral Gavage:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 60 mg/kg) and the number of mice to be treated.
-
Prepare the vehicle solution. For EAI045, a vehicle of 10% N-methyl-2-pyrrolidone (NMP) and 90% polyethylene glycol 300 (PEG300) has been used.
-
Dissolve the this compound powder in the vehicle by vortexing. Gentle warming may be necessary to achieve complete dissolution. Prepare fresh daily.
-
-
Dosing:
-
Weigh each mouse to determine the exact volume of the drug formulation to administer.
-
Administer the calculated volume to each mouse via oral gavage once daily.
-
Procedure for Intraperitoneal (IP) Injection (for Cetuximab):
-
Preparation: Dilute cetuximab in sterile saline to the desired concentration.
-
Administration: Inject the appropriate volume intraperitoneally, typically every other day.
Protocol 3: Assessment of Anti-Tumor Efficacy
Procedure:
-
Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the percent tumor growth inhibition (% TGI) at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Pharmacodynamic Studies (Optional): At the end of the study, or at specified time points, tumors can be harvested to assess the on-target effects of this compound. This can be done by performing Western blot analysis on tumor lysates to measure the phosphorylation levels of EGFR and downstream signaling proteins like AKT and ERK.
Conclusion
This compound represents a novel class of allosteric EGFR inhibitors with high selectivity for clinically relevant mutations in NSCLC. While its efficacy as a single agent may be limited, it demonstrates significant potential in combination with agents that disrupt EGFR dimerization. The protocols outlined in these application notes provide a framework for researchers to evaluate this compound and its more advanced analogs in preclinical lung cancer xenograft models. The provided data on related compounds underscore the promise of this therapeutic approach. Further investigation into optimal dosing, combination strategies, and the in vivo efficacy of this compound itself will be crucial for its clinical translation.
EAI001: Application Notes and Protocols for Studying EGFR L858R/T790M Mutation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing EAI001, a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), specifically for studying the drug-resistant L858R/T790M double mutation. This document outlines the mechanism of action of this compound, presents key quantitative data, and offers detailed protocols for in vitro and in vivo experimental applications.
Introduction to this compound
This compound is a fourth-generation, non-ATP-competitive inhibitor that targets an allosteric site on the EGFR kinase domain.[1] This unique mechanism of action allows it to effectively inhibit EGFR mutants that have developed resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs), such as the T790M "gatekeeper" mutation.[1] The L858R mutation is a primary activating mutation that sensitizes non-small cell lung cancer (NSCLC) to first-generation TKIs, while the subsequent acquisition of the T790M mutation confers resistance.[2][3] this compound offers a valuable tool for investigating the biology of this resistant phenotype and for the development of novel therapeutic strategies.
Mechanism of Action
This compound binds to a previously undisclosed allosteric pocket created by the outward displacement of the C-helix in the inactive conformation of the EGFR kinase.[4] This binding is non-competitive with respect to ATP.[1] By stabilizing this inactive conformation, this compound prevents the kinase from adopting its active state, thereby inhibiting autophosphorylation and downstream signaling.[4] The selectivity of this compound for mutant EGFR, particularly the L858R/T790M double mutant, is attributed to the specific conformational changes induced by these mutations, which favor the formation of the allosteric binding pocket.[1]
Quantitative Data
The inhibitory activity of this compound against various EGFR genotypes has been characterized through biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and its more potent derivative, EAI045.
Table 1: In Vitro Inhibitory Activity of this compound
| EGFR Genotype | IC₅₀ (nM) | Assay Conditions |
| L858R/T790M | 24 | 1 mM ATP[5][6] |
| L858R | 750 | 1 mM ATP[7] |
| T790M | 1700 | 1 mM ATP[7] |
| Wild-Type | >50,000 | 1 mM ATP[7] |
Table 2: In Vitro Inhibitory Activity of EAI045 (A more potent analog of this compound)
| EGFR Genotype | IC₅₀ (nM) | Assay Conditions |
| L858R/T790M | 3 | 1 mM ATP[8] |
| Wild-Type | ~3000 | 1 mM ATP[8] |
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the effects of this compound on cells harboring the EGFR L858R/T790M mutation.
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
H1975 cell line (human NSCLC with EGFR L858R/T790M)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear flat-bottom microplates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed H1975 cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to attach and grow for 24 hours.[9]
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.[9]
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
Viability Measurement:
-
For MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.[5]
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm.[5]
-
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.[9]
Protocol 2: Western Blotting for EGFR Phosphorylation
This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation.
Materials:
-
H1975 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed H1975 cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of this compound (e.g., 0.1x, 1x, and 10x IC₅₀) for a specified time (e.g., 2-6 hours). Include a vehicle control.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.[9]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[9]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 3: In Vitro Kinase Assay (HTRF-based)
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR L858R/T790M.
Materials:
-
Purified recombinant EGFR L858R/T790M enzyme
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP
-
This compound
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665)
-
Assay buffer
-
384-well low-volume plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the following components in this order:
-
This compound at various concentrations.
-
EGFR L858R/T790M enzyme.
-
A mixture of the kinase substrate and ATP to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the HTRF detection reagents to stop the reaction and initiate the detection process.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the inhibitor concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: EGFR L858R/T790M signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Mechanism of Action
Caption: The allosteric inhibition mechanism of this compound on the EGFR kinase domain.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocare.net [biocare.net]
- 8. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for EAI001 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAI001 is a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR).[1][2] It demonstrates significant inhibitory activity against the L858R/T790M double mutant of EGFR, a common resistance mutation in non-small cell lung cancer (NSCLC), while showing minimal activity against wild-type (WT) EGFR.[2] this compound binds to an allosteric site created by the outward displacement of the C-helix in the inactive conformation of the kinase.[2] These application notes provide detailed protocols for utilizing this compound in various kinase activity assays to characterize its inhibitory properties and to screen for similar allosteric inhibitors.
Data Presentation
The inhibitory activity of this compound against various forms of EGFR has been quantified using in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound.
| EGFR Variant | IC50 (nM) | Assay Conditions |
| L858R/T790M | 24 | 1 mM ATP |
| Wild-Type (WT) | > 50,000 | 1 mM ATP |
| L858R | 750 | 1 µM ATP |
| T790M | 1700 | 1 µM ATP |
Data sourced from Jia et al., 2016.[2]
Signaling Pathway
This compound targets the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Mutations in EGFR can lead to constitutive activation of these pathways, driving tumorigenesis.
Experimental Protocols
Several kinase assay formats can be employed to evaluate the activity of this compound. Below are detailed protocols for three common non-radioactive methods: a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay, a LanthaScreen® Eu Kinase Binding Assay, and an ADP-Glo™ Kinase Assay.
Experimental Workflow Overview
HTRF Kinase Assay Protocol for EGFR
This protocol is adapted for a 1536-well plate format but can be scaled for 384- or 96-well plates.[3]
Materials:
-
Recombinant EGFR L858R/T790M
-
Biotinylated substrate peptide (e.g., TK Substrate-biotin)
-
ATP
-
This compound
-
HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.05% Tween-20, 5 mM MgCl2, 1 mM DTT)
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-XL665
-
-
HTRF Detection Buffer (compatible with detection reagents)
-
Low-volume white 384- or 1536-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these solutions in HTRF Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate/ATP Mix Preparation:
-
Dilute the EGFR L858R/T790M enzyme to a 2X final concentration in HTRF Kinase Buffer.
-
Prepare a 2X substrate/ATP mixture in HTRF Kinase Buffer. The final concentrations will need to be optimized, but a starting point is 1 µM for the substrate and the Km of ATP for the specific kinase.
-
-
Kinase Reaction:
-
Add 2 µL of the this compound dilution or DMSO control to the wells of the assay plate.
-
Add 2 µL of the 2X EGFR enzyme solution.
-
Initiate the reaction by adding 2 µL of the 2X substrate/ATP mixture.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Detection:
-
Prepare the detection reagent mix in HTRF Detection Buffer containing both the Europium cryptate-labeled antibody and Streptavidin-XL665 at their recommended concentrations.
-
Add 6 µL of the detection mix to each well to stop the kinase reaction.
-
-
Final Incubation: Seal the plate, protect it from light, and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 320 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot it against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
LanthaScreen® Eu Kinase Binding Assay Protocol
This assay measures the binding of a fluorescent tracer to the kinase, and the displacement of the tracer by a test compound like this compound.[4]
Materials:
-
Recombinant EGFR L858R/T790M
-
LanthaScreen® Eu-anti-Tag Antibody
-
LanthaScreen® Kinase Tracer (specific for EGFR)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
Low-volume white or black 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these solutions in Kinase Buffer A to a 4X final concentration.
-
Kinase/Antibody Mix Preparation: Prepare a 2X solution of the EGFR enzyme and the Eu-anti-Tag antibody in Kinase Buffer A. The optimal concentrations should be determined empirically, but a starting point of 10 nM kinase and 4 nM antibody is recommended.[5]
-
Tracer Preparation: Prepare a 4X solution of the Kinase Tracer in Kinase Buffer A. The optimal concentration is typically near the Kd of the tracer for the kinase.
-
Assay Assembly:
-
Add 5 µL of the 4X this compound dilution or DMSO control to the wells.
-
Add 10 µL of the 2X kinase/antibody mixture.
-
Add 5 µL of the 4X tracer solution.
-
-
Incubation: Mix gently, seal the plate, and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
ADP-Glo™ Kinase Assay Protocol
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][7]
Materials:
-
Recombinant EGFR L858R/T790M
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound and Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in Kinase Reaction Buffer to a 5X final concentration.
-
Prepare a 5X solution of EGFR L858R/T790M in Kinase Reaction Buffer.
-
Prepare a 5X solution of the substrate/ATP mix in Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
Add 1 µL of the 5X this compound dilution or DMSO control to the wells.
-
Add 2 µL of the 5X enzyme solution.
-
Initiate the reaction by adding 2 µL of the 5X substrate/ATP mix.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
This compound is a valuable tool for studying the mechanisms of drug resistance in EGFR-driven cancers. The protocols outlined above provide robust methods for characterizing the inhibitory activity of this compound and can be adapted for the high-throughput screening of new allosteric inhibitors targeting mutant EGFR. Careful optimization of enzyme and substrate concentrations will ensure high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. promega.com.cn [promega.com.cn]
- 7. ulab360.com [ulab360.com]
Application of EAI001 in Ba/F3 Cell Lines: A Comprehensive Guide for Researchers
Introduction: The murine interleukin-3 (IL-3) dependent pro-B cell line, Ba/F3, is a cornerstone in cancer research, particularly for studying the efficacy and resistance mechanisms of targeted therapies.[1][2][3] By genetically engineering these cells to express specific oncogenic kinases, researchers can create cellular models that are dependent on the activity of that kinase for survival and proliferation, thereby mimicking the "oncogene addiction" of certain cancers.[1][4] This makes Ba/F3 cells an ideal system for evaluating the potency of kinase inhibitors.[5][6] EAI001 is a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), particularly those harboring the L858R and T790M mutations, which are common in non-small cell lung cancer (NSCLC).[7][8] This document provides detailed application notes and protocols for the use of this compound in Ba/F3 cell lines expressing clinically relevant EGFR mutations.
Data Summary: Efficacy of this compound and Derivatives in EGFR-Mutant Ba/F3 Cells
The following table summarizes the inhibitory concentrations of this compound and its more potent derivative, EAI045, on the proliferation of Ba/F3 cells engineered to express various EGFR mutations. This data highlights the mutant-selective nature of these allosteric inhibitors.
| Cell Line | Inhibitor | IC50 (µM) | Notes | Reference |
| Ba/F3 EGFR L858R/T790M | This compound | 0.024 | Data at 1 mM ATP. | [7] |
| Ba/F3 EGFR L858R | This compound | 0.75 | Modest potency against the single mutant. | [7] |
| Ba/F3 EGFR T790M | This compound | 1.7 | Modest potency against the single mutant. | [7] |
| Ba/F3 Wild-Type EGFR | This compound | > 50 | Demonstrates high selectivity for mutant over wild-type EGFR. | [7] |
| Ba/F3 EGFR L858R/T790M | EAI045 | ~10 | In the absence of cetuximab. | [7] |
| Ba/F3 EGFR L858R/T790M | EAI045 + Cetuximab (10 µg/ml) | ~0.01 | Cetuximab, by blocking EGFR dimerization, dramatically enhances the potency of EAI045. | [7] |
| Ba/F3 EGFR L858R/T790M/I941R | EAI045 | Significantly more sensitive than L858R/T790M | The I941R mutation disrupts the asymmetric dimer, increasing sensitivity to the allosteric inhibitor. | [7] |
| Ba/F3 EGFR exon19del/T790M | EAI045 + Cetuximab | No inhibition | Proliferation was not inhibited by the combination, indicating selectivity for the L858R mutation. | [7] |
| Ba/F3 EGFR L858R/T790M/C797S | EAI045 + Cetuximab | Potent inhibition | The combination is effective against the C797S resistance mutation. | [7] |
Signaling Pathway of Allosteric EGFR Inhibition
This compound and its analogs function as allosteric inhibitors, binding to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This mode of action is particularly effective against the T790M resistance mutation, which increases ATP affinity and reduces the efficacy of ATP-competitive inhibitors. The activity of these allosteric inhibitors is enhanced when EGFR dimerization is blocked, for example, by the therapeutic antibody Cetuximab, which targets the extracellular domain of EGFR.
Caption: EGFR signaling pathway and points of inhibition by this compound and Cetuximab.
Experimental Protocols
Generation of Stable EGFR-Mutant Ba/F3 Cell Lines
This protocol describes the generation of Ba/F3 cell lines that are dependent on the expression of a mutant EGFR for survival in the absence of IL-3.
Materials:
-
Parental Ba/F3 cells
-
Retroviral vector (e.g., pMSCV-IRES-GFP) containing the human EGFR mutant cDNA of interest
-
Retroviral packaging cell line (e.g., 293T/17)
-
Transfection reagent
-
Complete RPMI-1640 medium (10% FBS, 1% Penicillin-Streptomycin)
-
Conditioned medium from WEHI cells (as a source of IL-3) or recombinant murine IL-3
-
Puromycin
-
Polybrene
Protocol:
-
Retrovirus Production: Co-transfect the packaging cell line with the retroviral vector containing the EGFR mutant and a packaging plasmid. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Plate parental Ba/F3 cells in complete RPMI-1640 medium supplemented with IL-3. Add the retroviral supernatant and polybrene (8 µg/mL).
-
Spin-Inoculation: Centrifuge the plates at 1,800 rpm for 90 minutes to increase transduction efficiency.
-
Selection: 48 hours post-transduction, replace the medium with fresh IL-3-containing medium supplemented with puromycin (2 µg/mL) to select for successfully transduced cells.
-
IL-3 Withdrawal: After selection, wash the cells thoroughly to remove puromycin and IL-3, and resuspend them in complete RPMI-1640 medium without IL-3.
-
Expansion: Culture the cells in IL-3-free medium. Only cells that have become dependent on the expressed mutant EGFR for survival will proliferate. Expand these IL-3-independent clones for subsequent experiments.[9]
-
Verification: Confirm the expression of the mutant EGFR via Western blot and verify the sequence of the integrated transgene to ensure no additional mutations have occurred.
Cell Viability/Proliferation Assay (MTS-based)
This assay is used to determine the effect of this compound on the proliferation of EGFR-mutant Ba/F3 cells and to calculate IC50 values.
Materials:
-
EGFR-mutant Ba/F3 cells (IL-3 independent)
-
Complete RPMI-1640 medium (without IL-3)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
Protocol:
-
Cell Seeding: Seed the EGFR-mutant Ba/F3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of IL-3-free medium.[9][10]
-
Drug Treatment: Prepare serial dilutions of this compound in IL-3-free medium. Add the drug solutions to the wells. Include a DMSO-only control. For combination studies, add a constant concentration of cetuximab (e.g., 10 µg/mL) to the relevant wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the results against the drug concentration. Use a non-linear regression model to determine the IC50 value.
Western Blot Analysis for EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on EGFR autophosphorylation and downstream signaling pathways.
Materials:
-
EGFR-mutant Ba/F3 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate EGFR-mutant Ba/F3 cells and treat with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with the desired primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometry can be used to quantify the changes in protein phosphorylation relative to total protein levels.
Experimental Workflow and Logic
The following diagram illustrates the typical workflow for evaluating this compound in Ba/F3 cell lines, from model generation to in vitro efficacy testing.
Caption: Workflow for the application of this compound in Ba/F3 cells.
References
- 1. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ba/F3 cell line|AcceGen [accegen.com]
- 3. Utility of the Ba/F3 cell system for exploring on-target mechanisms of resistance to targeted therapies for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ba/F3-EGFR-L858R-T790M-L718V-Cell-Line - Kyinno Bio [kyinno.com]
- 6. BA/F3 Kinase Screening Cell Lines | Kyinno Bio [kyinno.com]
- 7. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivities to various epidermal growth factor receptor‐tyrosine kinase inhibitors of uncommon epidermal growth factor receptor mutations L861Q and S768I: What is the optimal epidermal growth factor receptor‐tyrosine kinase inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: EAI001 Treatment in H1975 Lung Cancer Cells
Introduction
The NCI-H1975 cell line is a critical in vitro model for Non-Small Cell Lung Cancer (NSCLC). These cells are characterized by the presence of two key mutations in the Epidermal Growth Factor Receptor (EGFR): the L858R activating mutation in exon 21 and the T790M gatekeeper resistance mutation in exon 20.[1][2] The T790M mutation confers resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[3]
EAI001 is an allosteric inhibitor designed to selectively target these mutant forms of EGFR.[4] Unlike ATP-competitive inhibitors that bind to the kinase active site, this compound binds to an allosteric pocket created by the L858R mutation, making it highly selective for mutant EGFR over wild-type (WT) EGFR.[4] This document provides detailed protocols for evaluating the effects of this compound on H1975 cells, including its impact on cell viability, EGFR signaling, and apoptosis.
Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival.[2][5] In H1975 cells, the L858R/T790M mutations lead to constitutive activation of these pathways. This compound acts as a mutant-selective allosteric inhibitor. Its binding disrupts the active conformation of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[4]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound and its optimized derivative, EAI045, against mutant EGFR and the H1975 cell line. While this compound shows potent biochemical inhibition of the mutant EGFR enzyme, its direct anti-proliferative effect on H1975 cells as a single agent is limited, a characteristic also observed with its more potent successor, EAI045.[4]
Table 1: Biochemical Potency of this compound
| Compound | Target | Assay Type | IC₅₀ (µM) | Selectivity vs. WT EGFR | Reference |
|---|---|---|---|---|---|
| This compound | L858R/T790M EGFR | Biochemical Kinase Assay | 0.024 | >2000-fold | [4] |
| this compound | Wild-Type EGFR | Biochemical Kinase Assay | >50 | - |[4] |
Table 2: Cellular Activity of EAI045 (Optimized this compound Derivative) in H1975 Cells
| Compound | Assay Type | Metric | Value | Reference |
|---|---|---|---|---|
| EAI045 | EGFR Autophosphorylation | EC₅₀ | 2 nM | [4] |
| EAI045 | Cell Proliferation | Anti-proliferative Effect | None observed (up to 10 µM) |[4] |
Experimental Protocols
Protocol 1: H1975 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing H1975 cells to ensure cell health and reproducibility in experiments.
Materials:
-
NCI-H1975 cell line
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of H1975 cells rapidly in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh medium.
-
Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
Subculturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the pellet in fresh medium and seed new T-75 flasks at a split ratio of 1:3 to 1:6. Change the medium every 2-3 days.
Protocol 2: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
H1975 cells in complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed H1975 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Include vehicle-only (DMSO) and untreated controls. Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[7]
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[7]
Protocol 3: Western Blotting for EGFR Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of EGFR and downstream proteins like AKT and ERK.
Materials:
-
Treated H1975 cell pellets
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Y1173), anti-EGFR, anti-p-AKT (S473), anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[9]
-
SDS-PAGE: Load samples onto a 10% SDS-PAGE gel and run to separate proteins by size.[9][10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to loading controls (e.g., β-Actin).
Protocol 4: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated H1975 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat H1975 cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and negative controls.[6]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells. Wash the cells twice with ice-cold PBS.[6]
-
Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1x Annexin V Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9][11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Data Acquisition: After incubation, add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[6][11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations in Genes of the EGFR Signaling Pathway and Their Relationship to EGFR Tyrosine Kinase Inhibitor Sensitivity in Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. wjpls.org [wjpls.org]
- 8. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synergistic Inhibition of Drug-Resistant EGFR by EAI001 in Combination with Cetuximab
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase crucial for regulating cell proliferation and survival.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of several cancers, most notably Non-Small Cell Lung Cancer (NSCLC). While EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical success, resistance inevitably develops, often through secondary mutations like T790M or the tertiary C797S mutation.[2][3] The C797S mutation, in particular, confers resistance to third-generation covalent inhibitors like osimertinib.[3]
This has necessitated the development of novel therapeutic strategies. EAI001 is a potent, selective, and non-ATP-competitive allosteric inhibitor of mutant EGFR, particularly effective against the L858R/T790M double mutant.[2] However, its efficacy as a single agent is limited because ligand-induced dimerization of EGFR renders one of the kinase domains in the dimer pair less susceptible to the drug.[2][4]
Cetuximab is a recombinant monoclonal antibody that binds to the extracellular domain of EGFR, blocking ligand binding and preventing the receptor from adopting the active, extended conformation required for dimerization.[5] This document provides detailed notes and protocols for combining the allosteric inhibitor this compound (and its potent derivative, EAI045) with cetuximab to overcome TKI resistance. The combination leverages a synergistic mechanism: cetuximab prevents EGFR dimerization, thereby sensitizing the now-monomeric mutant receptors to potent inhibition by this compound/EAI045.[2][4] This approach has demonstrated efficacy in preclinical models, including those with the formidable L858R/T790M/C797S resistance mutation.[2][6]
Mechanism of Action
This compound and its derivatives bind to a novel allosteric pocket on the EGFR kinase domain that is created when the regulatory C-helix is displaced in the inactive conformation.[2] This binding mode is selective for certain mutant forms of EGFR over the wild-type receptor. As a single agent, this compound's potency is compromised when EGFR forms an asymmetric dimer, a state induced by ligand (e.g., EGF) binding. In this dimeric state, one kinase protomer (the "receiver") is not effectively inhibited.
Cetuximab targets the extracellular domain III of EGFR, sterically hindering ligand binding and locking the receptor in an inactive, tethered conformation that is incapable of dimerization.[5]
The combination of this compound and cetuximab creates a powerful synergy. Cetuximab's anti-dimerization effect ensures that the EGFR population remains in a monomeric state. These monomeric mutant receptors are uniformly susceptible to the potent, allosteric inhibition by this compound, leading to a profound and complete shutdown of downstream oncogenic signaling pathways such as PI3K/AKT and MAPK/ERK.[2]
Figure 1: Synergistic Mechanism of this compound and Cetuximab. Cetuximab prevents ligand-induced dimerization, maintaining EGFR in a monomeric state that is highly sensitive to allosteric inhibition by this compound, thus blocking downstream signaling.
Quantitative Data Summary
The combination of an allosteric inhibitor (EAI045, an optimized derivative of this compound) with cetuximab demonstrates a significant increase in potency, particularly in cells engineered to express drug-resistant EGFR mutations.
| Compound/Combination | Target / Cell Line | Assay Type | IC₅₀ / EC₅₀ | Reference |
| EAI045 | EGFR L858R/T790M (biochemical) | Kinase Assay | 3 nM | [7] |
| EAI045 | EGFR WT (biochemical) | Kinase Assay | >3000 nM | [7] |
| EAI045 | H1975 (L858R/T790M) | EGFR Phosphorylation (Y1173) | 2 nM | [7][8] |
| EAI045 | H1975 (L858R/T790M) | Proliferation Assay | No anti-proliferative effect (up to 10 µM) | [7] |
| EAI045 + Cetuximab (10 µg/ml) | Ba/F3 cells (EGFR L858R/T790M) | Proliferation Assay | ~10 nM | [7] |
| EAI045 + Cetuximab | Ba/F3 cells (EGFR L858R/T790M/C797S) | Proliferation Assay | Potent Inhibition (IC₅₀ not specified) | [2] |
Experimental Protocols
Protocol 1: Cell Viability / Proliferation Assay
This protocol determines the inhibitory concentration (IC₅₀) of this compound, cetuximab, and their combination on the proliferation of EGFR-mutant cancer cells. Ba/F3 cells engineered to express specific EGFR mutations are recommended.
Figure 2: Workflow for Cell Viability Assay.
Materials:
-
Ba/F3 cells expressing EGFRL858R/T790M or EGFRL858R/T790M/C797S
-
RPMI-1640 medium with 10% FBS, appropriate supplements (e.g., IL-3 for parental Ba/F3)
-
This compound/EAI045 (stock in DMSO)
-
Cetuximab (Erbitux®)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells in 90 µL of culture medium per well in a 96-well plate. Incubate overnight to allow cells to stabilize.
-
Compound Preparation: Prepare 10X serial dilutions of this compound/EAI045 in culture medium. Prepare a 10X solution of cetuximab (e.g., 100 µg/ml for a 10 µg/ml final concentration).
-
Treatment: Add 10 µL of the 10X this compound/EAI045 dilutions to the respective wells. For combination wells, add 5 µL of 20X this compound/EAI045 and 5 µL of 20X cetuximab. Include vehicle control (DMSO) and cetuximab-only control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[9]
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.[2]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol assesses the ability of the drug combination to inhibit EGFR autophosphorylation and downstream signaling. The NSCLC cell line H1975 (EGFRL858R/T790M) is a suitable model.
Figure 3: Workflow for Western Blot Analysis.
Materials:
-
H1975 cells
-
DMEM with 10% FBS
-
This compound/EAI045 and Cetuximab
-
Human EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (Y1068), anti-total EGFR, anti-p-AKT (S473), anti-total AKT, anti-β-Actin
-
HRP-conjugated secondary antibodies
-
PVDF membrane, SDS-PAGE equipment, and Western blot reagents
-
ECL substrate and imaging system
Procedure:
-
Cell Culture: Plate H1975 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 16-24 hours to reduce basal EGFR phosphorylation.[10]
-
Drug Treatment: Treat cells with desired concentrations of this compound/EAI045, cetuximab, or the combination for 2-4 hours at 37°C.
-
EGF Stimulation: Add EGF to a final concentration of 10 ng/ml and incubate for 15 minutes at 37°C to stimulate EGFR signaling.[11]
-
Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer. Scrape cells, collect lysate, and clarify by centrifugation.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µ g/lane ), run on an 8% SDS-PAGE gel, and transfer to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly, apply ECL substrate, and capture the chemiluminescent signal. Analyze band intensity relative to total protein and loading controls.[10]
Conclusion
The combination of the allosteric inhibitor this compound with the anti-EGFR antibody cetuximab represents a rational and highly effective strategy to overcome acquired resistance to current EGFR TKIs. By employing a synergistic mechanism that prevents EGFR dimerization and enhances allosteric inhibition, this combination therapy shows significant promise in preclinical models of NSCLC harboring T790M and C797S resistance mutations. The protocols outlined here provide a framework for researchers to investigate and quantify the efficacy of this dual-targeting approach in relevant cellular models.
References
- 1. Targeting the epidermal growth factor receptor in non-small cell lung cancer cells: the effect of combining RNA interference with tyrosine kinase inhibitors or cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of the epidermal growth factor receptor by cetuximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unipr.it [air.unipr.it]
- 7. file.glpbio.com [file.glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cetuximab response of lung cancer-derived EGF receptor mutants is associated with asymmetric dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
EAI001 limited efficacy in the presence of EGF
Welcome to the technical support center for EAI001. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this allosteric EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike ATP-competitive inhibitors that bind to the kinase's active site, this compound binds to a distinct allosteric pocket created by the outward displacement of the C-helix in the inactive conformation of the kinase.[3][4][5] This non-ATP-competitive mechanism allows it to be effective against EGFR mutants, such as T790M, that confer resistance to first-generation tyrosine kinase inhibitors (TKIs) by increasing ATP affinity.[4][5] this compound is particularly potent against the double mutant EGFRL858R/T790M.[1][3]
Q2: Is this compound effective against wild-type (WT) EGFR?
No, this compound is highly selective for mutant EGFR and demonstrates significantly less activity against wild-type EGFR. Its IC50 for WT EGFR is greater than 50 μM, showcasing a large therapeutic window.[3] This selectivity is attributed to the fact that the allosteric binding pocket is not favorably formed in the inactive conformation of WT EGFR.[3][4]
Q3: Why is the inhibitory efficacy of this compound (or its potent derivative, EAI045) reduced in the presence of Epidermal Growth Factor (EGF)?
The presence of EGF, the natural ligand for EGFR, induces receptor dimerization. In this dimeric state, the allosteric pocket targeted by this compound and its derivatives becomes differentially accessible in the two subunits of the asymmetric dimer.[4] This leads to incomplete inhibition, with studies on the derivative EAI045 showing that EGFR phosphorylation inhibition plateaus at approximately 50% even at high drug concentrations when EGF is present.[3]
Troubleshooting Guide
Issue: Inconsistent or reduced this compound potency observed in cell-based assays.
If you are observing lower-than-expected efficacy or a plateau in inhibition with this compound or its derivatives, consider the following troubleshooting steps:
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Check for EGF in Media: Standard cell culture media often contains growth factors, including EGF, which can activate EGFR signaling and promote dimerization. The presence of EGF can limit the efficacy of allosteric inhibitors.[3][4]
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Solution: Conduct experiments in serum-free or growth factor-depleted media. Before adding the inhibitor, serum-starve the cells for several hours to reduce baseline receptor activation.
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Confirm EGFR Dimerization Status: The limited efficacy is directly linked to EGF-induced receptor dimerization.[4]
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Solution: To overcome this, consider co-treatment with an agent that prevents EGFR dimerization. The therapeutic antibody Cetuximab, which targets the extracellular domain of EGFR and blocks ligand binding, has been shown to work synergistically with allosteric inhibitors.[3] By preventing dimer formation, Cetuximab renders the EGFR population uniformly susceptible to the allosteric agent.[3]
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Verify Cell Line EGFR Mutation Status: this compound is most potent against specific EGFR mutations (e.g., L858R/T790M).[3] Its efficacy will be minimal in cells expressing only wild-type EGFR or other mutations that do not create the necessary allosteric pocket.
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Solution: Confirm the EGFR genotype of your cell line through sequencing or other molecular profiling techniques.
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Signaling Pathways and Mechanisms
The following diagrams illustrate the key molecular interactions involved in EGFR signaling and its inhibition by this compound.
Caption: Simplified EGFR signaling cascade upon EGF binding.
Caption: this compound allosterically inhibits monomeric mutant EGFR.
Caption: EGF-induced dimerization limits this compound efficacy.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its optimized derivative, EAI045.
Table 1: Inhibitory Activity of EAI Compounds Against EGFR Variants
| Compound | Target EGFR Variant | IC50 (µM) | Selectivity vs. WT |
| This compound | L858R/T790M | 0.024 | >2083-fold |
| L858R | 0.75 | >67-fold | |
| T790M | 1.7 | >29-fold | |
| Wild-Type (WT) | >50 | - | |
| EAI045 | L858R/T790M | 0.003 | ~1000-fold vs WT |
Data sourced from Jia Y, et al. Nature. 2016.[3]
Table 2: Effect of EGF on EAI045-Mediated Inhibition of EGFR Phosphorylation
| Condition | EC50 | Maximum Inhibition |
| - EGF | Similar to +EGF | ~100% |
| + EGF (10 ng/ml) | Similar to -EGF | ~50% |
Data reflects that while potency (EC50) is similar, the presence of EGF causes inhibition to plateau at 50%. Sourced from Jia Y, et al. Nature. 2016.[3]
Experimental Protocols
Protocol 1: Cell-Based EGFR Phosphorylation ELISA
This protocol is designed to quantify the inhibitory effect of this compound on EGFR autophosphorylation in the presence or absence of EGF.
Materials:
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EGFR-mutant cell line (e.g., H1975: L858R/T790M)
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Serum-free cell culture medium
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This compound (or derivative) stock solution (in DMSO)
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Recombinant human EGF
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Cell lysis buffer (with protease and phosphatase inhibitors)
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EGFR phosphorylation ELISA kit (e.g., pY1173)
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Microplate reader
Procedure:
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Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.
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Serum Starvation: Replace growth medium with serum-free medium and incubate for 4-6 hours to reduce baseline EGFR activity.
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Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only vehicle control. Incubate for 2-4 hours.
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EGF Stimulation: To the relevant wells, add EGF to a final concentration of 10 ng/mL. For unstimulated controls, add vehicle. Incubate for 10-15 minutes at 37°C.
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Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Incubate on ice for 20 minutes with gentle agitation.
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ELISA: Transfer the cell lysates to the ELISA plate pre-coated with the capture antibody. Follow the manufacturer's instructions for incubation, washing, detection antibody addition, and substrate development.
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Data Analysis: Measure absorbance using a microplate reader. Calculate the percentage of inhibition relative to the EGF-stimulated/DMSO-treated control. Plot a dose-response curve to determine EC50 values.[3]
Protocol 2: Western Blotting for Downstream Signaling
This protocol assesses the effect of this compound on downstream signaling pathways like PI3K/AKT and RAS/MAPK.
Materials:
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Materials from Protocol 1
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SDS-PAGE gels and running buffer
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Transfer apparatus and membranes (PVDF or nitrocellulose)
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Sample Preparation: Follow steps 1-5 from Protocol 1, using larger culture dishes (e.g., 6-well plates). Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
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Transfer: Transfer the separated proteins to a membrane.
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Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-pAKT) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
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Analysis: Quantify band intensity. To normalize, strip the membrane and re-probe for total protein (e.g., total AKT) or a loading control (e.g., GAPDH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
Incomplete inhibition of EGFR phosphorylation with EAI001
Welcome to the technical support center for EAI001. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing incomplete inhibition of EGFR phosphorylation in my cell-based assay even at high concentrations of this compound?
Answer:
Incomplete inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation is a known phenomenon when using allosteric inhibitors like this compound, particularly in the presence of EGFR ligands such as Epidermal Growth Factor (EGF). The primary reason for this observation is the mechanism of EGFR activation and the nature of allosteric inhibition.
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EGF-Induced Dimerization: Upon binding of EGF, EGFR monomers form an asymmetric dimer. In this conformation, the allosteric binding pocket of one of the kinase domains becomes less accessible to this compound. This can lead to a situation where only a fraction of the EGFR population is effectively inhibited, often plateauing at around 50% inhibition in the presence of saturating levels of EGF.[1]
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Basal Dimerization: Even in the absence of exogenous EGF, some cancer cell lines exhibit basal levels of EGFR dimerization and autophosphorylation, which can contribute to incomplete inhibition.
Troubleshooting Steps:
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Assess Ligand Presence: If your cell culture medium contains serum, it may contain growth factors that activate EGFR. For maximal inhibition, consider serum-starving your cells before and during this compound treatment.
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Co-treatment with an EGFR Dimerization Inhibitor: The use of an antibody that blocks EGFR dimerization, such as cetuximab, has been shown to enhance the efficacy of allosteric inhibitors.[1] By preventing the formation of the asymmetric dimer, cetuximab allows this compound to access the allosteric site on both kinase domains, leading to more complete inhibition of phosphorylation.
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Optimize this compound Incubation Time: For assessing the direct inhibitory effect on EGFR phosphorylation, shorter incubation times of 30 minutes to 2 hours are often sufficient. Longer incubation times (24-72 hours) are more suitable for cell viability assays. A time-course experiment can help determine the optimal duration for your specific cell line and experimental conditions.
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Verify Cell Line EGFR Status: Confirm the EGFR mutation status of your cell line. This compound is most potent against EGFR mutants harboring both a sensitizing mutation (e.g., L858R) and the T790M resistance mutation.[1] Its efficacy against other EGFR genotypes may vary.
Question 2: I am seeing significant variability in my results between experiments. What could be the cause?
Answer:
Variability in experimental results can stem from several factors related to both the compound and the experimental setup.
Potential Causes and Solutions:
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Compound Stability and Solubility:
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Stock Solution Storage: this compound is typically dissolved in DMSO for a stock solution. It is recommended to store aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.
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Working Solution Preparation: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. The stability of this compound in aqueous media over extended periods may be limited. Some components of cell culture media, like cysteine and certain salts, can affect the stability of small molecules.
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Cell Culture Conditions:
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Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered signaling pathway activation.
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Serum and Growth Factors: As mentioned previously, the presence and concentration of growth factors in the serum can significantly impact EGFR activation and, consequently, the apparent efficacy of this compound. Standardize serum lots or use serum-free media where possible.
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Assay Protocol Consistency:
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Incubation Times and Temperatures: Adhere strictly to consistent incubation times and temperatures for cell treatment, lysis, and antibody incubations.
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Reagent Preparation: Prepare fresh buffers and reagents for each experiment to avoid degradation or contamination.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of mutant EGFR.[2] Unlike ATP-competitive inhibitors that bind to the kinase's active site, this compound binds to a distinct, allosteric pocket.[1] This binding stabilizes an inactive conformation of the EGFR kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling pathways.[1]
Q2: Which EGFR mutations is this compound most effective against?
A2: this compound is particularly potent against EGFR harboring both a primary activating mutation (like L858R) and the T790M "gatekeeper" resistance mutation.[1][2] It exhibits significantly lower activity against wild-type EGFR, making it a mutant-selective inhibitor.[1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. For creating a stock solution, dissolve this compound in DMSO. Aliquot the stock solution and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects for this compound?
A4: While comprehensive off-target profiling for this compound is not widely published, its design as an allosteric inhibitor contributes to its high selectivity for mutant EGFR over the wild-type form.[1] A study on a derivative of this compound, JBJ-04-125-02, showed excellent selectivity across a large panel of kinases. However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely ruled out and should be considered when interpreting results, especially at high concentrations.
Data Presentation
Table 1: Inhibitory Activity of this compound against various EGFR mutants.
| EGFR Mutant | IC50 (nM) | Assay Conditions | Reference |
| L858R/T790M | 24 | 1 mM ATP | [1] |
| L858R | 750 | 1 mM ATP | [1] |
| T790M | 1700 | 1 mM ATP | [1] |
| Wild-Type | >50,000 | 1 mM ATP | [1] |
Experimental Protocols
Protocol: Western Blot Analysis of EGFR Phosphorylation after this compound Treatment
This protocol provides a general framework for assessing the inhibitory effect of this compound on EGFR phosphorylation in adherent cell lines.
Materials:
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Cell line of interest (e.g., NCI-H1975, which harbors the L858R/T790M mutation)
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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Epidermal Growth Factor (EGF) stock solution (e.g., 100 µg/mL in PBS with 0.1% BSA)
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Phosphate-Buffered Saline (PBS)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
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BCA Protein Assay Kit
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Laemmli sample buffer (4x)
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Blocking buffer (5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST)
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Primary antibodies:
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Rabbit anti-phospho-EGFR (e.g., Tyr1068)
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Rabbit anti-total EGFR
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Mouse anti-β-actin (loading control)
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HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
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Enhanced Chemiluminescence (ECL) substrate
Procedure:
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Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
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Serum Starvation (Optional): Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours.
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This compound Treatment:
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Prepare serial dilutions of this compound in serum-free medium from your stock solution. Include a vehicle control (DMSO).
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Aspirate the medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
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Incubate for the desired time (e.g., 1-4 hours) at 37°C.
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EGF Stimulation (Optional):
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If investigating EGF-induced phosphorylation, add EGF to the medium to a final concentration of 50-100 ng/mL.
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Incubate for 5-15 minutes at 37°C.
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Cell Lysis:
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Immediately place the plates on ice.
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Aspirate the medium and wash the cells twice with ice-cold PBS.
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Add 100-150 µL of ice-cold lysis buffer to each well.
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Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
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Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Transfer the supernatant (protein lysate) to fresh tubes.
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Protein Quantification:
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Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
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Sample Preparation for SDS-PAGE:
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Normalize the protein concentration of all samples with lysis buffer.
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Add 4x Laemmli sample buffer to a final concentration of 1x.
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Boil the samples at 95-100°C for 5 minutes.
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SDS-PAGE and Western Blotting:
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Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.
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Perform electrophoresis to separate the proteins.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against phospho-EGFR (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.
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Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
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Stripping and Re-probing (for total EGFR and loading control):
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The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., β-actin) to confirm equal protein loading.
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Visualizations
Caption: EGFR signaling pathway and the point of allosteric inhibition by this compound.
Caption: Troubleshooting workflow for incomplete EGFR phosphorylation inhibition by this compound.
References
Technical Support Center: Overcoming Resistance to EAI001 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the EGFR allosteric inhibitor, EAI001, and its derivatives like EAI045.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue/Observation | Potential Cause | Recommended Solution |
| 1. Limited or no single-agent activity of this compound/EAI045 in cell viability/proliferation assays. | EGFR in the target cells forms active dimers, which reduces the accessibility of the allosteric binding site for this compound/EAI045. | This is an expected outcome. This compound and EAI045 are most effective when EGFR dimerization is inhibited. Combine this compound/EAI045 with an EGFR dimerization inhibitor like the monoclonal antibody cetuximab. |
| 2. Lack of synergistic effect when combining this compound/EAI045 with cetuximab. | Suboptimal concentration of either this compound/EAI045 or cetuximab. | Perform a dose-response matrix experiment to determine the optimal concentrations for synergy. Ensure cetuximab is used at a concentration sufficient to block EGFR dimerization. |
| Cell line may have resistance mechanisms independent of EGFR dimerization. | Characterize the genomic profile of your cell line. Look for downstream mutations (e.g., in KRAS, BRAF) or activation of bypass signaling pathways (e.g., MET amplification) that would render the cells resistant to EGFR inhibition. | |
| 3. High background in EGFR phosphorylation Western blot. | Basal level of EGFR phosphorylation is high due to serum in the culture medium. | Serum-starve the cells for 12-24 hours before treatment with this compound/EAI045 and subsequent EGF stimulation. |
| Insufficient washing of the membrane. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. | |
| 4. Inconsistent results in in-vivo (mouse model) studies. | Poor oral bioavailability of EAI045. | Ensure proper formulation of EAI045 for oral gavage. Published studies have noted a 26% oral bioavailability. Consider alternative administration routes if necessary. |
| Suboptimal dosing schedule for the combination therapy. | A reported effective regimen is EAI045 at 60 mg/kg daily (oral gavage) and cetuximab at 1 mg every other day (intraperitoneal injection). | |
| 5. This compound/EAI045 precipitates out of solution during experiments. | The compound has limited solubility in aqueous solutions. | Prepare stock solutions in DMSO. For in-vivo use, specific formulations with solvents like PEG300 and Tween-80 may be required. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). Unlike traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site, this compound binds to a different, "allosteric" site on the EGFR kinase domain. This binding is particularly effective against EGFR harboring mutations like L858R and the resistance mutation T790M.
Q2: Why is this compound/EAI045 often used in combination with cetuximab?
A2: this compound and its optimized derivative, EAI045, show limited efficacy as single agents because active EGFR forms asymmetric dimers, which restricts access to the allosteric binding site on one of the kinase subunits. Cetuximab is a monoclonal antibody that binds to the extracellular domain of EGFR, preventing its dimerization. By blocking dimerization, cetuximab renders both EGFR subunits sensitive to inhibition by EAI045, leading to a strong synergistic anti-cancer effect.
Q3: Can the EAI045/cetuximab combination overcome resistance to third-generation EGFR TKIs like osimertinib?
A3: Yes, this combination has been shown to be effective against the L858R/T790M/C797S triple-mutant EGFR. The C797S mutation confers resistance to covalent TKIs like osimertinib by altering the binding site. Since EAI045 binds to an allosteric site away from C797, its efficacy is not affected by this mutation.
Q4: What are the recommended cell lines for studying this compound/EAI045 resistance?
A4:
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H1975: A non-small cell lung cancer (NSCLC) cell line with the L858R/T790M double mutation, which is sensitive to the EAI045/cetuximab combination.
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Ba/F3 cells engineered to express EGFR mutants: These cells are useful for studying the effects of specific mutations (e.g., L858R/T790M, L858R/T790M/C797S) in a controlled genetic background.
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HaCaT: A keratinocyte cell line with wild-type EGFR, which can be used as a negative control to demonstrate the mutant-selectivity of EAI045.
Q5: What are the key downstream signaling pathways affected by this compound/EAI045?
A5: By inhibiting EGFR, this compound/EAI045 blocks the activation of major downstream signaling pathways that drive cell proliferation and survival. These include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. The inhibition of these pathways can be monitored by Western blotting for phosphorylated forms of key proteins like ERK and AKT.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and EAI045
| Compound | Target EGFR Mutant | IC50 / EC50 | Assay Conditions |
| This compound | L858R/T790M | 24 nM | Biochemical assay (1 mM ATP) |
| EAI045 | L858R/T790M | 3 nM | Biochemical assay |
| EAI045 | Wild-Type EGFR | ~3 µM | Biochemical assay (1 mM ATP) |
| EAI045 | L858R/T790M | 2 nM | Cellular phosphorylation assay (H1975 cells) |
Table 2: In Vivo Efficacy of EAI045 and Cetuximab Combination Therapy
| Mouse Model | Treatment Group | Outcome |
| L858R/T790M Mutant-Driven Lung Cancer | EAI045 alone | No response |
| Cetuximab alone | Modest effect | |
| EAI045 + Cetuximab | Striking tumor regression | |
| L858R/T790M/C797S Xenograft | EAI045 + Cetuximab | Marked tumor shrinkage |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for assessing the effect of this compound/EAI045, alone or in combination with cetuximab, on the proliferation of cancer cells.
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Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
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Compound Preparation: Prepare serial dilutions of this compound/EAI045 and a fixed concentration of cetuximab in the appropriate culture medium.
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Treatment: Add the compounds to the wells. For combination treatments, add cetuximab first, followed by this compound/EAI045. Include wells with vehicle (DMSO) as a control.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Incubation: Incubate for 1-4 hours at 37°C, protected from light.
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Measurement: Read the absorbance at 490 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curves to calculate IC50 values. For combination studies, calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot for EGFR Phosphorylation
This protocol is to determine the inhibitory effect of this compound/EAI045 on EGFR autophosphorylation.
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Cell Culture and Serum Starvation: Plate cells (e.g., H1975) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
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Inhibitor Treatment: Treat the cells with desired concentrations of this compound/EAI045 and/or cetuximab for 2-4 hours.
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EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C to induce EGFR phosphorylation.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
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SDS-PAGE and Transfer: Separate the proteins on an 8% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, and a loading control (e.g., β-actin).
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for EGFR Dimerization
This protocol is to assess the effect of cetuximab on EGFR dimerization.
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Cell Treatment: Culture cells to 80-90% confluency and treat with or without cetuximab for the desired time.
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Cross-linking (Optional but Recommended): To stabilize dimers, wash cells with ice-cold PBS and incubate with a membrane-impermeable cross-linker like BS3 for 30 minutes on ice. Quench the reaction according to the manufacturer's protocol.
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Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
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Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysate with an anti-EGFR antibody overnight at 4°C.
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Bead Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
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Washes: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer.
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Elution: Elute the bound proteins by boiling the beads in Laemmli sample buffer.
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Western Blot Analysis: Analyze the eluates by Western blotting using an anti-EGFR antibody. Dimers will appear at approximately 340 kDa, while monomers are at 170 kDa.
Visualizations
Caption: Canonical EGFR signaling pathway leading to cell proliferation and survival.
Caption: Mechanism of action for this compound/EAI045 in combination with cetuximab.
Caption: A logical workflow for troubleshooting lack of synergy in combination experiments.
Optimizing E-A-I-001 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of EAI001 for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR).[1] It specifically targets EGFR variants harboring mutations like L858R and T790M, which are common in non-small cell lung cancer (NSCLC).[2][3] Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP at the active site, this compound binds to a distinct, allosteric pocket.[2][4] This binding stabilizes the inactive conformation of the EGFR kinase, thereby inhibiting its downstream signaling.[2][4]
Q2: What is a recommended starting dose for this compound in mice?
A2: While direct in vivo dosing data for this compound is limited in the provided search results, information on its closely related and optimized analog, EAI045, can provide a valuable starting point. For EAI045, a dose of 60 mg/kg daily via oral gavage was used in a genetically engineered mouse model of L858R/T790M EGFR-mutant lung cancer.[2] Another more potent analog, JBJ-04-125-02, has been used at 100 mg/kg once daily by oral gavage in vivo.[5] Therefore, a pilot dose-ranging study for this compound could start in the range of 50-100 mg/kg daily.
Q3: How should I formulate this compound for in vivo administration?
A3: A commonly recommended vehicle for formulating this compound for in vivo studies consists of:
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10% DMSO
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40% PEG300
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5% Tween-80
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45% Saline
It is crucial to prepare this formulation freshly on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What are the known pharmacokinetic properties of this compound or its analogs?
A4: Pharmacokinetic data for the this compound analog, EAI045, in mice at a 20 mg/kg oral dose showed a maximum plasma concentration (Cmax) of 0.57 µM, a half-life of 2.15 hours, and an oral bioavailability of 26%.[2] These parameters are crucial for designing dosing schedules and interpreting efficacy data.
Troubleshooting Guide
Problem: I am not observing the expected tumor growth inhibition with this compound as a single agent.
Possible Cause 1: Insufficient Single-Agent Activity
Allosteric inhibitors like this compound and its analog EAI045 may have limited efficacy as single agents. This is because oncogenic EGFR mutants can form asymmetric dimers, where one subunit can remain active despite the inhibitor binding to the other.[2]
Solution:
-
Combination Therapy: Consider combining this compound with an antibody that prevents EGFR dimerization, such as cetuximab. In studies with EAI045, combination with cetuximab led to significant tumor regression.[2] Another approach could be to combine this compound with an ATP-competitive inhibitor like osimertinib, which has shown synergistic effects with other allosteric inhibitors.[5]
Problem: I am observing signs of toxicity in my animal models.
Possible Cause 1: Off-Target Effects or High Dosage
While this compound is designed to be selective for mutant EGFR, high concentrations may lead to off-target effects or exaggerated on-target toxicities. General adverse effects associated with EGFR inhibitors include skin rash and diarrhea.[6][7][8]
Solution:
-
Dose De-escalation: If toxicity is observed, reduce the dose of this compound.
-
Monitor for Known EGFR Inhibitor Toxicities: Be vigilant for common side effects such as skin abnormalities and gastrointestinal issues.[6][7][8]
-
Histopathological Analysis: Conduct a thorough histological analysis of major organs in a subset of animals to identify any potential tissue damage.
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound Analogs
| Compound | Dosage | Administration Route | Animal Model | Reference |
| EAI045 | 60 mg/kg daily | Oral gavage | Genetically engineered mouse model (L858R/T790M) | [2] |
| JBJ-04-125-02 | 100 mg/kg daily | Oral gavage | H1975 xenograft mouse model | [5] |
Table 2: Pharmacokinetic Parameters of EAI045 in Mice (20 mg/kg Oral Dose)
| Parameter | Value | Reference |
| Cmax | 0.57 µM | [2] |
| Half-life (t1/2) | 2.15 hours | [2] |
| Oral Bioavailability | 26% | [2] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
-
Prepare Stock Solution: Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Add Solvents Sequentially: In a sterile tube, add the following solvents in order, ensuring complete mixing after each addition:
-
The required volume of the this compound DMSO stock.
-
PEG300 to a final concentration of 40%.
-
Tween-80 to a final concentration of 5%.
-
Saline to bring the solution to the final volume.
-
-
Ensure Dissolution: Vortex the solution thoroughly. If any precipitation is observed, gently warm the solution or use a sonicator until it becomes clear.[1]
-
Administer Freshly: Use the formulation immediately after preparation.[1]
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant human cancer cells expressing the target mutant EGFR (e.g., H1975 cells for L858R/T790M) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer this compound (formulated as per Protocol 1) at the desired dose and schedule (e.g., daily oral gavage).
-
Control Group: Administer the vehicle solution following the same schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health status.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Pharmacodynamic Analysis: At the end of the study, or in a satellite group of animals, collect tumor tissue at a specified time point after the last dose to analyze target engagement (e.g., by Western blot for phosphorylated EGFR).
Visualizations
Caption: this compound allosterically inhibits mutant EGFR signaling pathways.
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting guide for lack of efficacy with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of tyrosine kinase inhibitor therapy on skin toxicity and skin-related quality of life in patients with lung cancer: An observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
EAI001 stability in cell culture media
Welcome to the technical support center for EAI001, a potent and selective mutant epidermal growth factor receptor (EGFR) allosteric inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of mutant EGFR, specifically targeting the L858R/T790M mutations with an IC50 value of 24 nM.[1][2] It binds to a site distinct from the ATP-binding pocket, leading to the inhibition of EGFR's kinase activity and downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival in cancer cells harboring these mutations.[2]
Q2: How should I dissolve and store this compound?
A2: this compound is a hydrophobic molecule with low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles.[1]
Q3: What are the initial signs of this compound precipitation in my cell culture media?
A3: Precipitation of this compound can be visually identified in several ways. You might observe a fine, crystalline solid, a general cloudy or hazy appearance in the culture medium, or visible particles settling at the bottom of your culture vessel. It is crucial to visually inspect your solutions before and during your experiment.
Q4: Can I use a solution of this compound that shows signs of precipitation?
A4: It is strongly advised not to use a solution that shows any signs of precipitation. The presence of a precipitate indicates that the actual concentration of the inhibitor in the solution is lower than intended, which will lead to inaccurate and unreliable experimental results.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in cell culture media is a common challenge due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and prevent this issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous cell culture medium. | Low Aqueous Solubility: this compound has inherently low solubility in aqueous solutions like cell culture media. | Optimize Dilution Technique: Prepare an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium. Add the required volume of the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. |
| High Final Concentration: The desired final concentration of this compound in the cell culture medium may exceed its solubility limit. | Determine the Optimal Concentration: If possible, determine the IC50 for your specific cell line to ensure you are using a relevant and soluble concentration. Consider performing a dose-response curve to identify the lowest effective concentration. | |
| Improper Mixing: Adding a concentrated DMSO stock directly to the aqueous media without proper mixing can cause the compound to "crash out" of solution. | Enhance Mixing: After adding the this compound stock to the medium, ensure thorough mixing by gentle vortexing or pipetting up and down several times. | |
| Low Temperature of Media: Adding a cold stock solution to cold media can decrease solubility. | Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C for dilutions. | |
| Precipitate appears in the culture vessel after a period of incubation (e.g., 24-72 hours). | Instability in Media Over Time: this compound may degrade or precipitate over longer incubation times at 37°C. | Assess Stability and Refresh Media: Determine the stability of this compound in your specific cell culture medium over the time course of your experiment (see Experimental Protocol below). If significant degradation or precipitation occurs, consider refreshing the medium with freshly prepared this compound at intermediate time points. |
| Interaction with Media Components: Components in the cell culture medium, such as high concentrations of serum proteins, can sometimes interact with hydrophobic compounds and lead to precipitation. | Reduce Serum Concentration: If your experimental design allows, try reducing the serum (e.g., FBS) concentration in your culture medium. However, be mindful that this can affect cell health and growth. | |
| pH Shifts in Media: The pH of the culture medium can change during incubation due to cellular metabolism, which may affect the solubility of this compound. | Monitor and Control pH: Ensure your incubator's CO2 levels are stable to maintain the appropriate pH of the bicarbonate-buffered medium. Consider using a medium with a more stable buffering system if pH fluctuation is a significant issue. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., 10% FBS)
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate or Formic acid (HPLC grade)
-
Water (HPLC grade)
-
Sterile microcentrifuge tubes
-
37°C incubator with 5% CO2
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Working Solution (e.g., 10 µM): Prepare a working solution of this compound at your desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium. Ensure proper mixing as described in the troubleshooting guide.
3. Stability Experiment:
-
Aliquot the this compound working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove one tube and immediately process it for HPLC analysis. The T=0 sample should be processed immediately after preparation.
-
For each sample, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 14,000 g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
4. HPLC Analysis:
-
Mobile Phase: A common mobile phase for similar compounds is a gradient of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate or 0.1% formic acid). The exact gradient will need to be optimized for this compound. A starting point could be a linear gradient from 20% to 80% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection Wavelength: Determine the optimal wavelength for this compound detection by performing a UV scan.
-
Injection Volume: 10-20 µL
-
Quantification: Create a standard curve by preparing serial dilutions of the this compound stock solution in the cell culture medium and processing them in the same way as the stability samples. Plot the peak area against the known concentration to determine the concentration of this compound in your stability samples.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
The half-life (t1/2) of this compound in the cell culture medium can be calculated from the degradation kinetics, which often follow first-order kinetics.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Troubleshooting logic for this compound precipitation.
References
Troubleshooting EAI001 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with EAI001, focusing on the common issue of its precipitation in aqueous solutions.
Troubleshooting Guide
Q1: My this compound is precipitating after I dilute my DMSO stock solution into an aqueous buffer. What is causing this?
A: This is a frequent challenge that arises when a compound highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower.[1] this compound, like many kinase inhibitors, is lipophilic (hydrophobic), and the abrupt shift in solvent polarity causes the compound to precipitate or "crash out" of the solution.[1] Even low final concentrations of DMSO may not be sufficient to prevent this for highly insoluble compounds.[1]
Q2: What immediate steps can I take if I observe precipitation while preparing my this compound solution?
A: If you notice precipitation or phase separation during the preparation process, you can use gentle heating and/or sonication to aid in the dissolution of the compound.[1][2] These techniques can help break down aggregates and facilitate the formation of a clear solution.[1]
Q3: Are there alternative solvents or formulation strategies I can use to prevent precipitation?
A: Yes, using a co-solvent system is a highly effective strategy. For many kinase inhibitors, alternative organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) can be tested for better solubility, while always ensuring compatibility with your specific assay.[1] For this compound, specific co-solvent formulations have been developed to achieve clear, stable solutions.[2] Please refer to the Experimental Protocols section for a detailed methodology.
Logical Workflow for Troubleshooting this compound Precipitation
References
Why does EAI001 show reduced activity in certain cell lines?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the allosteric EGFR inhibitor, EAI001.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show reduced activity in certain cell lines?
This compound is a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), particularly those harboring the T790M resistance mutation. However, reduced activity in certain cell lines can be attributed to several key factors:
-
Intrinsic Mechanism of Action: this compound binds to an allosteric site on the EGFR kinase domain. In the active state, EGFR forms an asymmetric dimer. Due to the conformation of this dimer, the allosteric pocket targeted by this compound is not equally accessible on both subunits. This can lead to incomplete inhibition of EGFR autophosphorylation and downstream signaling, even in cell lines with the target mutation.
-
On-Target Resistance Mutations: The presence of additional mutations in the EGFR gene can confer resistance to this compound. While this compound is effective against the T790M mutation, other mutations, such as the C797S mutation, can reduce its efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. Amplification or activation of other receptor tyrosine kinases (RTKs) like MET, HER2, or AXL can lead to the reactivation of downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, rendering the cells less dependent on EGFR and thus less sensitive to this compound.[1][2]
-
Low Target Expression: The cell line may have low expression levels of the specific mutant EGFR that this compound targets.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its effectiveness.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound in a supposedly sensitive cell line.
-
Possible Cause 1: EGFR Dimerization.
-
Troubleshooting Step: As a single agent, this compound's potency can be limited by EGFR dimerization. Consider co-treatment with an antibody that blocks EGFR dimerization, such as cetuximab. This can render the kinase uniformly susceptible to the allosteric inhibitor.
-
-
Possible Cause 2: Unconfirmed Genotype.
-
Troubleshooting Step: Re-verify the EGFR mutation status of your cell line using sequencing to ensure the presence of the T790M mutation and the absence of other resistance mutations like C797S.
-
-
Possible Cause 3: Bypass Pathway Activation.
-
Troubleshooting Step: Investigate the activation status of key bypass pathway proteins. Perform a western blot to check for the phosphorylation of MET, HER2, AKT, and ERK. If a bypass pathway is activated, consider combination therapy with an inhibitor targeting that pathway.
-
-
Possible Cause 4: Suboptimal Experimental Conditions.
-
Troubleshooting Step: Review your experimental protocol. Ensure the correct seeding density, drug concentration range, and incubation time are used. Refer to the detailed protocols section below.
-
Issue 2: Incomplete inhibition of EGFR phosphorylation observed by Western Blot.
-
Possible Cause 1: Asymmetric Dimer Inhibition.
-
Troubleshooting Step: This is an expected outcome with this compound as a monotherapy due to the nature of the EGFR dimer. For complete inhibition, co-treatment with cetuximab is recommended.
-
-
Possible Cause 2: Insufficient Drug Concentration or Incubation Time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for maximal inhibition of EGFR phosphorylation in your specific cell line.
-
-
Possible Cause 3: High Ligand Stimulation.
-
Troubleshooting Step: If your experiment involves stimulation with EGF, the high ligand concentration might be partially overcoming the inhibitory effect. Consider performing the experiment in serum-starved conditions to reduce basal EGFR activation.
-
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various forms of the EGFR kinase.
| EGFR Form | IC50 (µM) | ATP Concentration |
| L858R/T790M | 0.024 | 1 mM |
| L858R | 0.75 | 1 mM |
| T790M | 1.7 | 1 mM |
| Wild Type | > 50 | 1 mM |
Data sourced from Jia et al., Nature, 2016.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Western Blot for EGFR Phosphorylation
This protocol is for assessing the effect of this compound on EGFR phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for 1-4 hours. Include a vehicle control.
-
-
Ligand Stimulation:
-
Stimulate the cells with EGF (10-100 ng/mL) for 5-15 minutes at 37°C to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
Place culture dishes on ice and wash cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total EGFR and a loading control (e.g., β-actin) for normalization.
-
Visualizations
References
Technical Support Center: Improving the Potency of EAI001 and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and troubleshooting experiments involving the allosteric EGFR inhibitor EAI001 and its chemically modified derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR).[1][2] It specifically targets EGFR harboring the L858R and T790M mutations.[1][2] Unlike ATP-competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric pocket created by the outward displacement of the αC-helix in the inactive kinase conformation.[3] This binding prevents the conformational changes necessary for kinase activation and subsequent autophosphorylation.[3]
Q2: What are the limitations of this compound?
A2: While a valuable research tool, this compound has some limitations. Its potency against single EGFR mutants (L858R or T790M alone) is modest.[4] Furthermore, its effectiveness can be limited by EGFR dimerization. In the context of a dimer, the allosteric binding pocket on the receiver subunit of EGFR can be blocked by the activator subunit, hindering this compound's binding and inhibitory action.[5]
Q3: How was the potency of this compound improved through chemical modification?
A3: Medicinal chemistry efforts led to the development of EAI045, a derivative of this compound with significantly improved potency.[4] Further optimization resulted in the creation of JBJ-04-125-02, another analog with sub-nanomolar potency against EGFRL858R/T790M.[6][7] These modifications have focused on enhancing the binding affinity and overcoming some of the limitations of the parent compound.
Q4: What are the known resistance mechanisms to allosteric EGFR inhibitors like this compound and its derivatives?
A4: Resistance to allosteric EGFR inhibitors can emerge through several mechanisms. One key factor is the dimerization of EGFR with other ERBB family members, which can limit the accessibility of the allosteric binding site.[8] Additionally, specific mutations, such as the EGFR L747S mutation, have been shown to confer resistance to this class of inhibitors.[8] It is important to note that resistance mechanisms can be distinct from those observed with ATP-competitive inhibitors.
Q5: How do resistance mechanisms to allosteric inhibitors differ from those to covalent inhibitors like osimertinib?
A5: Covalent inhibitors like osimertinib form an irreversible bond with a cysteine residue (C797) in the ATP-binding pocket of EGFR. The most common on-target resistance mechanism to these drugs is the C797S mutation, which replaces the cysteine with a serine, preventing the covalent bond formation.[1][9][10][11] Allosteric inhibitors like this compound and its derivatives do not rely on this covalent interaction, and thus, the C797S mutation does not directly impact their binding.[2][4] However, as mentioned above, they are susceptible to different resistance mechanisms related to the conformation of the allosteric pocket and receptor dimerization.[8]
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during experiments with this compound and its analogs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values between experiments. | - Cell passage number and confluency variations.- Inconsistent inhibitor concentration due to improper storage or dilution.- Variation in ATP concentration in biochemical assays.[12] | - Maintain consistent cell culture conditions, including passage number and seeding density.- Prepare fresh inhibitor dilutions for each experiment and store stock solutions as recommended.- Ensure consistent ATP concentrations in kinase assays for comparable results.[12] |
| Lower than expected potency in cell-based assays compared to biochemical assays. | - High level of EGFR dimerization in the cell line being used.- Presence of efflux pumps actively removing the inhibitor from the cells.- The inhibitor may be targeting an inactive kinase conformation that is less prevalent in the cellular context.[13] | - Consider using the inhibitor in combination with an antibody that disrupts EGFR dimerization, such as cetuximab.[4]- Test the inhibitor in cell lines with varying levels of EGFR expression.- Evaluate for multidrug resistance protein activity in your cell model. |
| Incomplete inhibition of EGFR phosphorylation at high inhibitor concentrations. | - Activation of bypass signaling pathways that reactivate downstream signaling independent of EGFR.- The presence of a resistant subpopulation of cells. | - Investigate the activation status of other receptor tyrosine kinases (e.g., MET, HER2).- Consider combination therapies with inhibitors of identified bypass pathways.- Perform single-cell cloning to isolate and characterize potentially resistant clones. |
| Observed cellular toxicity at concentrations required for target inhibition. | - The inhibitor may have off-target effects on other kinases or cellular proteins.[14][15] | - Perform a kinome-wide selectivity screen to identify potential off-targets.[15]- Use a structurally unrelated inhibitor of the same target to see if the toxic phenotype is replicated.[14]- Conduct a rescue experiment by overexpressing the intended target.[14] |
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and its key derivatives against various EGFR mutants.
Table 1: Inhibitory Potency (IC50) of this compound and its Analogs
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | EGFRL858R/T790M | 24 | [1][2] |
| EAI045 | EGFRL858R/T790M | 3 | [4] |
| JBJ-04-125-02 | EGFRL858R/T790M | 0.26 | [6][7] |
Experimental Protocols
Western Blot Analysis of EGFR Phosphorylation
This protocol describes the steps to assess the inhibitory effect of this compound or its derivatives on EGFR phosphorylation in a cellular context.
Materials:
-
Cell line expressing mutant EGFR (e.g., H1975)
-
Complete cell culture medium
-
This compound or its analog (stock solution in DMSO)
-
Epidermal Growth Factor (EGF)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation. Treat the cells with varying concentrations of the inhibitor for the desired duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
EGF Stimulation: Following inhibitor treatment, stimulate the cells with 100 ng/mL EGF for 15-30 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (MTS/MTT)
This protocol outlines a method to determine the effect of this compound or its derivatives on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or its analog (stock solution in DMSO)
-
Sterile 96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Allow cells to attach for 24 hours.
-
Compound Dilution and Treatment: Prepare serial dilutions of the inhibitor in complete medium. Add the diluted inhibitor to the wells, ensuring a final volume of 200 µL per well. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Reagent: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: Allosteric inhibition of the mutant EGFR signaling pathway.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing a novel EGFR inhibitor.
Logical Relationship of Resistance Mechanisms
Caption: Distinct resistance mechanisms for different classes of EGFR inhibitors.
References
- 1. EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What are EGFR C797S inhibitors and how do they work? [synapse.patsnap.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: EAI001 Single-Agent Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of EAI001 as a single-agent therapy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). It specifically targets the L858R/T790M mutant form of EGFR with a reported IC50 of 24 nM.[1] Unlike ATP-competitive inhibitors that bind to the kinase active site, this compound binds to a distinct allosteric site. This binding locks the EGFR kinase in an inactive conformation, thereby preventing its downstream signaling.[2]
Q2: What are the primary limitations of using this compound as a single-agent therapy?
A2: The principal limitation of this compound as a monotherapy is its incomplete inhibition of EGFR signaling in cellular contexts. This is due to the dimeric nature of the active EGFR. In an active EGFR dimer, one kinase domain (the receiver) is allosterically activated by the other (the activator). This compound is highly effective at inhibiting the activator kinase but is less potent against the receiver kinase. This differential potency leads to residual EGFR activity and, consequently, limited anti-proliferative effects in cells.
Q3: I am observing lower than expected potency of this compound in my cell-based assays. What are the possible reasons?
A3: Several factors could contribute to reduced potency:
-
EGFR Dimerization: As mentioned, the formation of EGFR dimers is a key mechanism of resistance to single-agent this compound.
-
Cell Line Characteristics: The specific EGFR mutation status, expression levels of EGFR, and the presence of other interacting proteins in your chosen cell line can influence the efficacy of this compound.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your culture medium. Poor solubility can lead to a lower effective concentration. It is recommended to prepare fresh dilutions from a validated stock solution for each experiment.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all impact the observed potency.
Q4: How can the limitations of this compound as a single agent be overcome in experimental settings?
A4: A scientifically validated approach to enhance the efficacy of allosteric inhibitors like this compound is to co-administer them with an agent that disrupts EGFR dimerization. The therapeutic antibody Cetuximab, which binds to the extracellular domain of EGFR and prevents its dimerization, has been shown to synergize with this compound and its derivatives (like EAI045), leading to more complete inhibition of EGFR signaling and enhanced anti-tumor activity.[2]
Q5: Are there more potent allosteric inhibitors that show single-agent activity?
A5: Yes, subsequent research has led to the development of more potent allosteric inhibitors. For instance, JBJ-04-125-02 is a structural analogue of this compound that has demonstrated significant single-agent activity in both in vitro and in vivo models of EGFR-mutant lung cancer, including those with the C797S resistance mutation.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Potency in Cell Viability Assays | Incomplete inhibition due to EGFR dimerization. | Consider co-treatment with an EGFR dimerization inhibitor like Cetuximab. |
| Cell line is not sensitive (e.g., wild-type EGFR). | Confirm the EGFR mutation status of your cell line. This compound is selective for L858R/T790M mutants. | |
| Compound precipitation in media. | Prepare fresh dilutions for each experiment. Visually inspect media for any precipitation. Consider using a different solvent or a lower final concentration of the solvent (e.g., DMSO). | |
| Inconsistent Western Blot Results for p-EGFR | Variability in cell treatment and lysis. | Ensure consistent cell density, serum starvation conditions, and inhibitor incubation times. Use ice-cold lysis buffer with fresh protease and phosphatase inhibitors. |
| Suboptimal antibody concentrations. | Titrate primary and secondary antibody concentrations to optimize the signal-to-noise ratio. | |
| Issues with protein transfer or membrane blocking. | Confirm efficient protein transfer to the membrane. Use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-proteins) and ensure adequate blocking time. | |
| Minimal or No Tumor Regression in Xenograft Models | Insufficient drug exposure. | Optimize the dosing regimen (dose and frequency). Consider the pharmacokinetic properties of this compound. For EAI045, co-administration with Cetuximab is recommended for in vivo efficacy.[1] For newer analogs like JBJ-04-125-02, a dose of 100mg/kg has been used.[5] |
| Tumor model is resistant. | Confirm the EGFR mutation status of the xenografted cells. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Related Allosteric Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 | Reference |
| This compound | EGFR L858R/T790M | Biochemical Assay | - | 24 nM | [1] |
| EAI045 | EGFR L858R/T790M | Biochemical Assay | - | 3 nM | [1] |
| EAI045 | p-EGFR (Y1173) | Cellular Assay | H1975 | 2 nM | [1] |
| JBJ-04-125-02 | EGFR L858R/T790M | Biochemical Assay | - | 0.26 nM | [6] |
| JBJ-04-125-02 | Cell Proliferation | Cellular Assay | H1975 | Low nanomolar | [6] |
| JBJ-04-125-02 | Cell Proliferation | Cellular Assay | Ba/F3 (EGFR L858R/T790M/C797S) | Effective as single agent | [5] |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells (e.g., H1975) in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[7]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[8][9]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot for Phospho-EGFR
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal EGFR phosphorylation.
-
Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 2-6 hours).
-
For robust signal, you can stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.[7]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.[10]
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.[3]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
NSCLC Xenograft Model
-
Animal Model: Use immunodeficient mice, such as athymic BALB/c nude mice or NSG mice.[11][12]
-
Cell Preparation and Implantation:
-
Tumor Growth and Measurement:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are established and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
-
Treatment Administration:
-
For a combination therapy approach with an this compound analog, EAI045 can be administered at 20 mg/kg via oral gavage, in combination with Cetuximab.[1]
-
For a single-agent approach with a more potent analog, JBJ-04-125-02 can be administered at 50-100 mg/kg via oral gavage.[5][6][14]
-
The control group should receive the vehicle used to dissolve the compound.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth and the general health of the mice throughout the study.
-
The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations.
-
At the endpoint, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizations
Caption: this compound allosterically inhibits the mutant EGFR dimer, blocking downstream signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Nude mouse xenograft assays [bio-protocol.org]
- 12. Higher susceptibility of NOD/LtSz-scid Il2rg−/− NSG mice to xenotransplanted lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to Allosteric EGFR Inhibitors: EAI001 vs. EAI045
In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), the emergence of drug resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant clinical challenge. The development of fourth-generation allosteric inhibitors offers a promising strategy to overcome this resistance. This guide provides a detailed comparison of two such inhibitors, EAI001 and its optimized successor, EAI045, focusing on their potency and selectivity against clinically relevant EGFR mutations.
Introduction to this compound and EAI045
This compound and EAI045 are allosteric inhibitors that target mutant forms of EGFR.[1] Unlike traditional ATP-competitive TKIs, these compounds bind to a distinct allosteric site on the EGFR kinase domain.[1] This site is created by the displacement of the C-helix in an inactive conformation of the kinase.[1] This novel mechanism of action allows them to be effective against EGFR mutations that confer resistance to earlier generation TKIs, such as the T790M "gatekeeper" mutation.[2] EAI045 was developed through medicinal chemistry-based optimization of this compound to enhance its potency and selectivity.[1]
Potency and Selectivity: A Quantitative Comparison
The potency and selectivity of this compound and EAI045 have been evaluated in various biochemical and cell-based assays. The data clearly demonstrates the superior profile of EAI045.
Biochemical Assay Data
Biochemical assays measure the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR kinase domains. The half-maximal inhibitory concentration (IC50) values are a standard measure of potency, with lower values indicating greater potency.
| Compound | Target EGFR Mutant | IC50 (1 µM ATP) | IC50 (1 mM ATP) |
| This compound | L858R/T790M | - | 24 nM[1][3] |
| This compound | L858R | 0.75 µM[1] | - |
| This compound | T790M | 1.7 µM[1] | - |
| EAI045 | L858R/T790M | - | 3 nM[1][4] |
| EAI045 | Wild-Type EGFR | - | ~3 µM (>1000-fold selective)[1] |
Note: The assays were conducted at different ATP concentrations. Allosteric inhibitors are typically non-ATP competitive, meaning their potency is less affected by ATP concentration compared to ATP-competitive inhibitors.
Cell-Based Assay Data
Cell-based assays provide insights into the inhibitor's activity in a more physiologically relevant context. The half-maximal effective concentration (EC50) measures the concentration required to achieve 50% of the maximum effect, such as the inhibition of EGFR autophosphorylation.
| Compound | Cell Line | Target EGFR Mutant | Assay | EC50 |
| EAI045 | H1975 | L858R/T790M | EGFR Y1173 Phosphorylation | 2 nM[1][5] |
| EAI045 | HaCaT | Wild-Type EGFR | EGFR Y1173 Phosphorylation | No significant inhibition[1][5] |
EAI045 demonstrates exquisite selectivity, inhibiting the double mutant L858R/T790M with approximately 1000-fold greater potency than wild-type EGFR at a physiological ATP concentration of 1 mM.[1] Profiling of EAI045 against a large panel of other protein kinases has revealed it to be highly selective, with no significant off-target inhibition.[6]
Mechanism of Action and Signaling Pathway
This compound and EAI045 bind to an allosteric pocket on the EGFR kinase, stabilizing an inactive conformation.[1] This prevents the receptor from dimerizing and autophosphorylating, thereby blocking the downstream signaling cascades that drive cell proliferation and survival.
Synergy with Cetuximab
A key finding is that while EAI045 potently inhibits EGFR phosphorylation in cells, it is not effective as a single agent in blocking cell proliferation.[1] This is because in the active dimeric state of EGFR, one of the kinase domains (the receiver) is sterically hindered, preventing the binding of the allosteric inhibitor.[7] Cetuximab, an antibody that blocks EGFR dimerization, overcomes this issue.[1] The combination of EAI045 and cetuximab leads to dramatic synergistic effects, rendering the cancer cells susceptible to the allosteric inhibitor.[1] This combination has shown efficacy in mouse models of lung cancer driven by L858R/T790M and the triple-mutant L858R/T790M/C797S EGFR, which is resistant to all currently approved EGFR TKIs.[1]
Experimental Protocols
The characterization of this compound and EAI045 involved several key experimental methodologies.
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the IC50 values of inhibitors against purified kinase enzymes.
-
Reaction Setup : The EGFR kinase (wild-type or mutant) is incubated with the substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Inhibitor Addition : A range of concentrations of the test compound (this compound or EAI045) is added to the reaction mixture.
-
Kinase Reaction : The reaction is initiated and allowed to proceed for a specific time at a controlled temperature. The kinase transfers a phosphate group from ATP to the substrate.
-
Detection : The reaction is stopped, and detection reagents are added. These typically include a europium-labeled antibody that recognizes the phosphorylated substrate and a second antibody or streptavidin conjugated to an acceptor fluorophore.
-
Signal Measurement : When the donor (europium) and acceptor are in close proximity (i.e., the substrate is phosphorylated), FRET occurs upon excitation. The HTRF signal is measured, which is proportional to the extent of kinase activity.
-
Data Analysis : The signal is plotted against the inhibitor concentration to determine the IC50 value.
Cellular EGFR Phosphorylation Assay (ELISA-based)
This assay measures the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
-
Cell Culture : Cells expressing the target EGFR mutant (e.g., H1975) are cultured in appropriate media.
-
Inhibitor Treatment : Cells are treated with various concentrations of the inhibitor for a defined period.
-
Cell Lysis : The cells are lysed to release the cellular proteins.
-
ELISA : An enzyme-linked immunosorbent assay (ELISA) is performed on the cell lysates. A capture antibody specific for total EGFR is coated on the wells of a microplate. The lysate is added, and the EGFR protein binds to the antibody. A detection antibody that specifically recognizes the phosphorylated form of EGFR (e.g., at tyrosine 1173) and is conjugated to an enzyme (like HRP) is then added.
-
Signal Generation : A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.
-
Data Analysis : The signal intensity, which is proportional to the amount of phosphorylated EGFR, is measured and plotted against the inhibitor concentration to determine the EC50 value.
Conclusion
The development of EAI045 represents a significant advancement over its predecessor, this compound, in the quest for potent and selective allosteric inhibitors of drug-resistant EGFR mutants. With its nanomolar potency against the L858R/T790M mutant and excellent selectivity over wild-type EGFR, EAI045 stands out as a powerful research tool and a potential therapeutic candidate. The synergistic activity of EAI045 with cetuximab highlights a promising combination strategy to overcome resistance mechanisms that have plagued previous generations of EGFR inhibitors, offering hope for patients with difficult-to-treat NSCLC. Further investigation into the clinical utility of this combination is warranted.
References
- 1. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: EAI001 and Osimertinib for Targeting EGFR T790M-Mutant Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric inhibitor EAI001 and the covalent inhibitor osimertinib in the context of treating non-small cell lung cancer (NSCLC) driven by the EGFR T790M resistance mutation. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key biological pathways and mechanisms.
Introduction
The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) is a primary driver of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in NSCLC. This has spurred the development of next-generation inhibitors specifically designed to target this mutation. Among these are osimertinib, an FDA-approved third-generation covalent inhibitor, and this compound, a novel allosteric inhibitor. This guide compares their distinct mechanisms of action and preclinical efficacy.
Mechanism of Action: Two Distinct Approaches to Inhibit a Common Target
Osimertinib and this compound employ fundamentally different strategies to inhibit the EGFR T790M mutant kinase.
Osimertinib: An Irreversible ATP-Competitive Inhibitor
Osimertinib is a third-generation EGFR TKI that functions as an ATP-competitive inhibitor. It is designed to selectively target both sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] Its mechanism involves the formation of a covalent bond with the Cysteine 797 (Cys797) residue in the ATP-binding pocket of the EGFR kinase domain.[1][2] This irreversible binding effectively blocks ATP from accessing the kinase active site, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2]
This compound: A Mutant-Selective Allosteric Inhibitor
In contrast to ATP-competitive inhibitors, this compound is a potent and selective allosteric inhibitor of mutant EGFR.[3] It binds to a novel, cryptic allosteric site on the EGFR kinase domain, which is distinct from the highly conserved ATP-binding pocket.[4] This allosteric pocket is created by the outward displacement of the C-helix in the inactive conformation of the kinase.[4] By binding to this site, this compound locks the kinase in an inactive state, preventing its catalytic function without competing with ATP.[4] This non-competitive mechanism of action is a key advantage, as its efficacy is not compromised by the increased ATP affinity conferred by the T790M mutation.[4]
Preclinical Performance: A Comparative Analysis
Direct head-to-head preclinical studies comparing this compound and osimertinib are limited. However, by cross-referencing data from various publications, a comparative picture of their potency and selectivity can be assembled. It is important to note that this compound was a lead compound, and much of the subsequent research focused on its more potent derivative, EAI045.
Biochemical Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound, its optimized analog EAI045, and osimertinib against various EGFR genotypes.
| Compound | Target | IC50 (nM) | ATP Concentration | Reference |
| This compound | EGFR L858R/T790M | 24 | 1 mM | [4] |
| EGFR L858R | 750 | 1 mM | [4] | |
| EGFR T790M | 1700 | 1 mM | [4] | |
| Wild-Type EGFR | >50,000 | 1 mM | [4] | |
| EAI045 | EGFR L858R/T790M | 3 | 1 mM | [4] |
| Wild-Type EGFR | ~3,000 | 1 mM | [4] | |
| Osimertinib | EGFR L858R/T790M | <15 | Not Specified | [1] |
| Wild-Type EGFR | 480 - 1865 | Not Specified | [1] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of both osimertinib and EAI045.
Osimertinib: In xenograft models using NSCLC cell lines with EGFR T790M mutations, once-daily oral dosing of osimertinib led to significant, dose-dependent tumor regression.[5] In some long-term studies, complete and durable responses were observed with no evidence of tumor progression for over 200 days.[5] Furthermore, osimertinib has shown greater penetration of the blood-brain barrier compared to other EGFR TKIs, suggesting potential efficacy against brain metastases.[6]
EAI045: In mouse models of lung cancer driven by the EGFR L858R/T790M mutation, EAI045 was found to be effective, particularly when administered in combination with cetuximab, an anti-EGFR antibody.[7] This combination therapy was also shown to be effective against tumors harboring the L858R/T790M/C797S triple mutation, a known mechanism of resistance to osimertinib.[7]
Visualizing the Mechanisms and Pathways
To better understand the context of this compound and osimertinib's actions, the following diagrams illustrate the EGFR signaling pathway, the T790M resistance mechanism, and the distinct binding modes of the two inhibitors.
Caption: Simplified EGFR Signaling Pathway.
Caption: Mechanism of T790M-mediated resistance.
Caption: Distinct binding modes of osimertinib and this compound.
Detailed Experimental Protocols
To ensure reproducibility and transparency, this section details the methodologies for key experiments cited in the comparison of this compound and osimertinib.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity (IC50) of compounds against purified EGFR kinase domains.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human EGFR kinase domains (Wild-Type, L858R/T790M)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., Y12-Sox conjugated peptide)
-
Test compounds (this compound, osimertinib) serially diluted in DMSO
-
384-well microtiter plates
-
Plate reader capable of fluorescence detection
-
-
Procedure: a. Prepare 10x stocks of EGFR enzymes, ATP, and peptide substrate in the kinase reaction buffer. b. Pre-incubate 5 µL of the EGFR enzyme solution in each well of a 384-well plate for 30 minutes at 27°C with 0.5 µL of serially diluted test compounds in 50% DMSO. c. Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and peptide substrate. d. Monitor the reaction kinetics by measuring the fluorescence signal every 71 seconds for a duration of 30-120 minutes at an excitation wavelength of 360 nm and an emission wavelength of 485 nm. e. Analyze the initial velocity of the reaction from the linear portion of the progress curves. f. Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.[8]
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the inhibitors on NSCLC cell lines.
Protocol:
-
Reagents and Materials:
-
NSCLC cell lines (e.g., NCI-H1975, which harbors the L858R/T790M mutations)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (this compound, osimertinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure: a. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment. b. Prepare serial dilutions of the test compounds in complete medium. c. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitors. Include a vehicle control (DMSO). d. Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator. e. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible. f. Carefully remove the medium and add 100 µL of the solubilization solution to each well. g. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. h. Measure the absorbance at 570 nm using a microplate reader. i. Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[1][9]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
NCI-H1975 NSCLC cells
-
Matrigel
-
Test compounds (this compound, osimertinib) formulated for oral gavage
-
Calipers for tumor measurement
-
-
Procedure: a. Subcutaneously inject a suspension of NCI-H1975 cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of each mouse. b. Monitor the mice for tumor growth. c. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. d. Administer the test compounds or vehicle control to the respective groups via oral gavage at the specified doses and schedule (e.g., once daily). e. Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity. f. Continue treatment for the duration of the study or until tumors in the control group reach a predetermined size. g. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).[10][11][12]
Conclusion
This compound and osimertinib represent two distinct and innovative approaches to targeting the EGFR T790M resistance mutation in NSCLC. Osimertinib, as an established and approved therapy, has demonstrated significant clinical benefit through its covalent, ATP-competitive mechanism. This compound, and its more potent derivative EAI045, offer a promising alternative with their allosteric mode of action, which may provide advantages in overcoming certain resistance mechanisms, such as those involving increased ATP affinity or mutations at the Cys797 covalent binding site. The preclinical data, while not from direct head-to-head comparative studies, suggest that both classes of inhibitors are highly potent against the T790M mutant. Further research, including direct comparative preclinical and clinical studies, will be crucial to fully elucidate the relative merits of these two strategies and to determine their optimal use in the clinical setting for patients with EGFR T790M-mutant NSCLC.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. broadpharm.com [broadpharm.com]
- 10. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor growth inhibition with cetuximab and chemotherapy in non-small cell lung cancer xenografts expressing wild-type and mutated epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Power Unleashed: EAI001 and its Analogs in Combination with Other Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, the development of targeted therapies has marked a significant turning point. Among these, the allosteric EGFR inhibitor EAI001 and its more potent successor, EAI045, have shown considerable promise, particularly in overcoming resistance to conventional tyrosine kinase inhibitors (TKIs). Groundbreaking preclinical research now illuminates the synergistic effects of these compounds when combined with other kinase inhibitors, offering new hope for treating resistant forms of non-small cell lung cancer (NSCLC) and potentially other malignancies. This guide provides a comprehensive comparison of the synergistic effects of this compound/EAI045 with other kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Overcoming Resistance Through Synergistic Inhibition: EAI045 and Cetuximab
The synergy between EAI045 and cetuximab stems from their distinct but complementary mechanisms of action. EAI045 is an allosteric inhibitor, meaning it binds to a site on the EGFR kinase domain different from the ATP-binding pocket targeted by most TKIs.[1] However, its efficacy as a single agent is limited because EGFR dimerization can hinder its access to this allosteric site. Cetuximab, by binding to the extracellular domain of EGFR, disrupts this dimerization. This action renders the allosteric binding site on both EGFR monomers more accessible to EAI045, dramatically enhancing its inhibitory effect.[1]
Quantitative Analysis of Synergistic Effects
| Drug Combination | Cancer Model | Key Findings | Reference |
| EAI045 + Cetuximab | NSCLC with EGFR L858R/T790M | Marked tumor regression in vivo | [1] |
| EAI045 + Cetuximab | NSCLC with EGFR L858R/T790M/C797S | Significant tumor shrinkage in vivo | [1] |
Exploring Other Kinase Inhibitor Combinations
Investigations into the synergistic potential of this compound/EAI045 with other classes of kinase inhibitors are still in early stages. However, initial findings provide valuable insights into both promising and less effective pairings.
Combination with ATP-Competitive EGFR Inhibitors
A study exploring the combination of EAI045 with the third-generation ATP-competitive EGFR inhibitor, osimertinib, in models of EGFR-mutant lung cancer found that the combination was no more effective than osimertinib alone. This suggests a lack of synergistic or additive effects in this specific context.
| Drug Combination | Cancer Model | Key Findings | Reference |
| EAI045 + Osimertinib | EGFR-mutant Lung Cancer | No increased efficacy compared to osimertinib alone |
The lack of synergy in this case may be due to the potent and irreversible binding of osimertinib to the ATP-binding site, which may be sufficient to maximally inhibit EGFR signaling, leaving little room for the allosteric inhibitor to provide additional benefit.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: Mechanism of synergistic inhibition by EAI045 and cetuximab.
Caption: Workflow for in vivo assessment of EAI045 and cetuximab synergy.
Experimental Protocols
In Vivo Synergy Study in NSCLC Mouse Models
Objective: To evaluate the synergistic antitumor effect of EAI045 and cetuximab in vivo.
Animal Model: Genetically engineered mice bearing lung tumors driven by EGFR L858R/T790M or L858R/T790M/C797S mutations.
Treatment Groups:
-
Vehicle control
-
EAI045 (e.g., 60 mg/kg, daily by oral gavage)
-
Cetuximab (e.g., 1 mg/kg, intraperitoneally, twice weekly)
-
EAI045 (e.g., 60 mg/kg, daily) + Cetuximab (e.g., 1 mg/kg, twice weekly)
Procedure:
-
Tumor-bearing mice are randomized into the four treatment groups.
-
Treatments are administered for a predefined period (e.g., 4 weeks).
-
Tumor volume is monitored regularly (e.g., weekly) using calipers or imaging techniques.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for pathway analysis).
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA) is used to compare the tumor growth inhibition between the combination group and the single-agent and control groups. A significantly greater tumor growth inhibition in the combination group compared to the sum of the effects of the individual agents indicates synergy.
Future Directions
The potent synergy observed between the allosteric inhibitor EAI045 and the EGFR antibody cetuximab provides a strong rationale for clinical investigation in patients with resistant EGFR-mutant NSCLC. Further preclinical studies are warranted to explore the potential of this compound/EAI045 in combination with inhibitors of other key signaling pathways, such as MEK, PI3K, and MET, which are known to be involved in resistance to EGFR-targeted therapies. The identification of additional synergistic combinations will be crucial in developing more effective and durable treatment strategies for cancer patients.
References
Validating EAI001 Binding Affinity: A Molecular Dynamics and Experimental Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the allosteric EGFR inhibitor EAI001 with alternative EGFR inhibitors. We delve into experimental data validating its binding affinity and explore the power of molecular dynamics in elucidating its mechanism of action.
This compound is a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR)[1]. Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct pocket on the EGFR kinase domain, offering a promising strategy to overcome resistance mutations that frequently arise in cancer therapy. This guide will compare this compound's performance against first, second, and third-generation ATP-competitive inhibitors, as well as another allosteric inhibitor, providing supporting experimental data and detailed methodologies.
Comparative Analysis of EGFR Inhibitor Binding Affinities
The following tables summarize the binding affinities of this compound and its alternatives against wild-type (WT) EGFR and clinically relevant mutant forms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to inhibit 50% of the EGFR kinase activity. Lower IC50 values indicate higher potency.
Table 1: Biochemical IC50 Values of EGFR Inhibitors (nM)
| Inhibitor | EGFR WT | EGFR L858R | EGFR T790M | EGFR L858R/T790M | EGFR L858R/T790M/C797S | Mechanism of Action |
| This compound | >50,000[2] | 750[2] | 1,700[2] | 24[1][2] | - | Allosteric |
| Gefitinib | - | - | - | - | - | ATP-Competitive (1st Gen) |
| Erlotinib | - | - | - | - | - | ATP-Competitive (1st Gen) |
| Afatinib | - | - | 57[3] | - | - | ATP-Competitive (2nd Gen) |
| Osimertinib | ~200x less potent than mutant[4] | - | 5[3] | - | - | ATP-Competitive (3rd Gen) |
| JBJ-04-125-02 | - | - | - | 0.26[5][6][7] | Active[5][7] | Allosteric |
Table 2: Cell-Based IC50 Values of EGFR Inhibitors (nM) in H1975 Cells (L858R/T790M)
| Inhibitor | IC50 (nM) |
| Erlotinib | >1000[3] |
| Afatinib | 57[3] |
| Osimertinib | 5[3] |
| Rociletinib | 23[3] |
| JBJ-04-125-02 | Low nanomolar[7] |
Understanding the Mechanism: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key player in cell signaling, regulating processes like cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth. The following diagram illustrates the EGFR signaling pathway and the points of intervention for different inhibitor types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JBJ-04-125-02 is a Mutant-Selective and Orally Active EGFR Inhibitor | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to EGFR Inhibitors: EAI001 vs. Gefitinib and Erlotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fourth-generation allosteric EGFR inhibitor, EAI001, with the first-generation EGFR tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib. The focus is on their preclinical efficacy, mechanisms of action, and the experimental data supporting their distinct profiles.
Introduction
Gefitinib and erlotinib have long been standard-of-care treatments for non-small cell lung cancer (NSCLC) patients harboring activating mutations in the epidermal growth factor receptor (EGFR), such as exon 19 deletions and the L858R point mutation. However, the efficacy of these reversible, ATP-competitive inhibitors is often limited by the development of acquired resistance, most commonly through the emergence of the T790M "gatekeeper" mutation in the EGFR kinase domain.[1][2] this compound is a novel, potent, and selective allosteric inhibitor of mutant EGFR, designed to overcome this resistance mechanism.[3][4]
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) of this compound, Gefitinib, and Erlotinib Against Wild-Type and Mutant EGFR
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the three inhibitors against various forms of the EGFR kinase. These values are critical for understanding the potency and selectivity of each compound.
| EGFR Status | This compound IC50 (µM) | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) |
| Wild-Type (WT) | > 50[5] | ~0.033[6] | ~0.002[7] |
| L858R (Sensitizing Mutation) | 0.75[5] | ~0.04[8][9] | ~0.002[7] |
| Exon 19 Deletion (Sensitizing Mutation) | Data not available | ~0.02[7] | Data not available |
| L858R/T790M (Resistant Mutation) | 0.024[3][5] | >10[7] | Data not available |
Note: IC50 values can vary between different studies and experimental conditions.
Mechanisms of Action
Gefitinib and Erlotinib: These first-generation inhibitors are reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[10] They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the autophosphorylation and activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[7]
This compound: In contrast, this compound is a non-ATP-competitive, allosteric inhibitor that specifically targets mutant forms of EGFR.[5][11] It binds to a distinct pocket created by the conformational changes induced by the activating and resistance mutations, particularly T790M.[11] This allosteric binding locks the kinase in an inactive conformation, preventing its function even in the presence of high ATP concentrations, which is a key reason for the reduced efficacy of ATP-competitive inhibitors against the T790M mutant.[1][11]
Signaling Pathway and Mechanisms of Action Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Gefitinib and Erlotinib Lead to Phosphorylation of Eukaryotic Initiation Factor 2 Alpha Independent of Epidermal Growth Factor Receptor in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: EAI001 vs. JBJ-04-125-02 in Allosteric EGFR Inhibition
For researchers, scientists, and drug development professionals, a detailed comparative analysis of the allosteric inhibitors EAI001 and JBJ-04-125-02 reveals key structural and functional distinctions in their binding to the epidermal growth factor receptor (EGFR). This guide synthesizes experimental data to illuminate the evolution of these compounds and their differential efficacy against mutant forms of EGFR, particularly those resistant to previous generations of inhibitors.
Both this compound and JBJ-04-125-02 are potent, mutant-selective allosteric inhibitors of EGFR, targeting a pocket distinct from the ATP-binding site.[1][2] This mechanism of action is particularly significant for overcoming resistance mutations like T790M and C797S that have rendered many ATP-competitive inhibitors ineffective.[1][3] JBJ-04-125-02 was developed as an optimization of the this compound scaffold, exhibiting significantly enhanced potency.[4]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory activities of this compound and JBJ-04-125-02 against the double mutant EGFRL858R/T790M, a clinically relevant driver of non-small cell lung cancer (NSCLC) resistance.
| Compound | Target | IC50 (nM) |
| This compound | EGFRL858R/T790M | 24[5] |
| JBJ-04-125-02 | EGFRL858R/T790M | 0.26[6][7] |
Structural Insights into Binding Mechanisms
Crystal structures of this compound and JBJ-04-125-02 in complex with mutant EGFR reveal that both compounds bind to an allosteric pocket created by the outward displacement of the αC-helix in the inactive kinase conformation.[4][8] The selectivity for mutant EGFR is attributed, in part, to direct interactions with the methionine residue at position 790 (the T790M mutation).[2]
This compound binds in a "three-bladed propeller" conformation, with its aminothiazole moiety inserting between the mutant gatekeeper methionine (M790) and Lys745.[8] Further medicinal chemistry optimization led to JBJ-04-125-02, which incorporates a 2-hydroxy-5-fluorophenyl group and a phenylpiperazine on the isoindolinone core.[4] These modifications result in enhanced potency.[4] The crystal structure of JBJ-04-125-02 bound to EGFR (T790M/V948R) confirms its binding in the allosteric pocket, highlighting distinct hydrogen bonds that contribute to its high affinity.[4]
Remarkably, the binding of JBJ-04-125-02 to mutant EGFR can be significantly enhanced by the concurrent binding of an ATP-competitive inhibitor like osimertinib.[4][9] This synergistic binding suggests a potential therapeutic strategy of combining allosteric and ATP-competitive inhibitors to achieve a more profound and durable response in patients with EGFR-mutant lung cancer.[4]
Experimental Protocols
The inhibitory activities (IC50 values) of this compound and JBJ-04-125-02 were determined using a Homogeneous Time-Resolved Fluorescence (HTRF)-based assay. This in vitro kinase assay measures the enzymatic activity of the target protein, in this case, EGFRL858R/T790M. The assay is performed in the presence of increasing concentrations of the inhibitor. The fractional activity of the enzyme is then calculated relative to a control (typically 1% DMSO) to determine the concentration at which the inhibitor reduces the enzyme's activity by 50% (the IC50 value).[4][10]
Visualizing the EGFR Signaling Pathway and Inhibition
The following diagram illustrates a simplified representation of the EGFR signaling pathway and the distinct binding sites of ATP-competitive and allosteric inhibitors.
Caption: EGFR signaling and sites of inhibition.
The subsequent diagram outlines the experimental workflow for determining the in vitro potency of the inhibitors.
Caption: HTRF-based in vitro kinase assay workflow.
References
- 1. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JBJ-04-125-02 is a Mutant-Selective and Orally Active EGFR Inhibitor | MedChemExpress [medchemexpress.eu]
- 8. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
EAI001: A Comparative Guide to its Selectivity Profile Across Different EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of EAI001, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its performance is compared with other prominent EGFR inhibitors, supported by experimental data to inform research and drug development in oncology.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has limited their efficacy. This compound is a novel allosteric inhibitor that selectively targets EGFR mutations, offering a promising strategy to overcome this resistance. This guide details the selectivity of this compound and its optimized derivative, EAI045, in comparison to other widely used EGFR inhibitors.
Selectivity Profile of EGFR Inhibitors
The inhibitory activity of this compound and other EGFR inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The data presented below is derived from various biochemical and cellular assays.
| Inhibitor | EGFR WT (IC50, nM) | EGFR L858R (IC50, nM) | EGFR T790M (IC50, nM) | EGFR L858R/T790M (IC50, nM) | EGFR del19/T790M/C797S (IC50, nM) |
| This compound | >50,000[1] | 750[1] | 1,700[1] | 24[1][2] | - |
| EAI045 | >10,000[1] | 19[3] | 190[3] | 2 - 3[1][3] | >1000[4] |
| Gefitinib | 59.6 | 6.5 - 22.0 | - | - | - |
| Erlotinib | 50.1 | 12 | - | - | - |
| Afatinib | <0.01 | 0.3 | 80 | - | - |
| Osimertinib | 0.07 | - | 4.6 | - | - |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Mechanism of Action: Allosteric Inhibition
Unlike many EGFR inhibitors that compete with ATP at the kinase's active site, this compound and EAI045 are allosteric inhibitors. They bind to a distinct pocket on the EGFR protein, inducing a conformational change that inactivates the kinase. This mechanism is particularly effective against the T790M mutation, which increases ATP affinity and confers resistance to ATP-competitive inhibitors.
Caption: EGFR signaling pathway and mechanisms of inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the selectivity profile of EGFR inhibitors.
Biochemical Kinase Assay
This assay directly measures the enzymatic activity of purified EGFR kinase domains in the presence of an inhibitor.
Objective: To determine the IC50 value of an inhibitor against specific EGFR mutations in a purified system.
Materials:
-
Purified recombinant EGFR kinase domains (Wild-Type and various mutants)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Peptide substrate (e.g., Y12-Sox)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well microtiter plates
-
Plate reader capable of detecting fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in 50% DMSO.
-
Add a small volume (e.g., 0.5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified EGFR kinase enzyme to the wells and pre-incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at regular intervals for 30-120 minutes.
-
Calculate the initial reaction velocity from the linear phase of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General workflow for a biochemical kinase assay.
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines engineered to express specific EGFR mutations.
Objective: To determine the IC50 value of an inhibitor in a cellular context, reflecting its cell permeability and on-target activity.
Materials:
-
Cancer cell lines expressing specific EGFR mutations (e.g., Ba/F3 cells)
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
96-well or 384-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Treat the cells with the diluted inhibitor or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Normalize the data to the vehicle-treated cells and plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound and its derivative EAI045 demonstrate a remarkable selectivity for EGFR mutants, particularly the clinically significant L858R/T790M double mutant, while sparing wild-type EGFR. This mutant-selective profile, achieved through an allosteric mechanism of inhibition, represents a significant advancement in overcoming resistance to conventional EGFR TKIs. The data and protocols presented in this guide provide a valuable resource for researchers and clinicians working on the development of next-generation cancer therapeutics.
References
Navigating Resistance: A Comparative Guide to Allosteric and Orthosteric EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance remains a critical challenge in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized patient outcomes, the evolution of resistance mutations, such as the "gatekeeper" T790M and the tertiary C797S mutation, necessitates the development of novel therapeutic strategies. This guide provides a comparative analysis of the novel allosteric inhibitor EAI001 and its derivatives against established orthosteric EGFR inhibitors, with a focus on overcoming clinically relevant resistance mechanisms.
Mechanism of Action: A Tale of Two Pockets
First, second, and third-generation EGFR TKIs are ATP-competitive, binding to the orthosteric site within the kinase domain. Resistance, particularly through the T790M mutation, arises from an increased affinity of the receptor for ATP, which outcompetes these inhibitors. In contrast, allosteric inhibitors like this compound and its optimized analog EAI045 bind to a distinct pocket, inducing a conformational change that inactivates the kinase, irrespective of ATP-binding site mutations.
A crucial aspect of allosteric inhibition is its dependence on the dimeric state of EGFR. As a single agent, EAI045 is not highly effective in cellular assays because the allosteric pocket in one of the kinase domains within the active asymmetric dimer is occluded. The therapeutic antibody cetuximab, which binds to the extracellular domain of EGFR and prevents its dimerization, synergizes dramatically with EAI045. This combination renders both kinase domains susceptible to the allosteric inhibitor, leading to potent inhibition of EGFR signaling.
Data Presentation: Comparative Efficacy of EGFR Inhibitors
The following tables summarize the inhibitory activities of various EGFR inhibitors against wild-type and mutant EGFR. The data highlights the unique profile of allosteric inhibitors in the context of resistance.
| Inhibitor | EGFR WT | EGFR L858R | EGFR T790M | EGFR L858R/T790M | EGFR L858R/T790M/C797S |
| Gefitinib (1st Gen) | ~100 nM | ~10 nM | >10,000 nM | >10,000 nM | >10,000 nM |
| Afatinib (2nd Gen) | ~10 nM | ~1 nM | ~100 nM | ~100 nM | >1,000 nM |
| Osimertinib (3rd Gen) | ~100 nM | ~10 nM | ~1 nM | ~1 nM | >1,000 nM |
| EAI045 (Allosteric) | >10,000 nM | ~19 nM | ~190 nM | ~2 nM | Not effective alone |
| EAI045 + Cetuximab | >10,000 nM | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources to provide a comparative overview.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are protocols for key experiments used in cross-resistance studies.
Cell Viability and Proliferation Assays (MTT/CellTiter-Glo®)
This assay determines the concentration of an inhibitor required to inhibit cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate EGFR-dependent cell lines (e.g., Ba/F3 cells engineered to express EGFR mutants, or NSCLC cell lines like PC-9, H1975) in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the EGFR inhibitors for 72 hours.
-
Reagent Addition:
-
For MTT assay: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent and incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure absorbance at 570 nm for the MTT assay or luminescence for the CellTiter-Glo® assay using a plate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR Signaling
This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins, providing insight into the inhibitor's mechanism of action.
Protocol:
-
Cell Treatment and Lysis: Treat cells with EGFR inhibitors for a specified time (e.g., 2-6 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated EGFR, AKT, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key concepts in EGFR inhibitor action and experimental design.
Caption: EGFR signaling and inhibitor mechanisms.
Caption: Workflow for cell viability assay.
Caption: Western blot experimental workflow.
Safety Operating Guide
Essential Guide to the Proper Disposal of EAI001
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive overview of the proper disposal procedures for EAI001, a potent and selective mutant epidermal growth factor receptor (EGFR) allosteric inhibitor used in cancer research.[1] Adherence to these guidelines is crucial for minimizing risks associated with chemical waste.
Note: This information is based on general laboratory safety protocols. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and your institution's Environmental Health and Safety (EHS) guidelines for complete and detailed instructions.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendation |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). |
| Eye/Face Protection | Use safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most research chemicals, involves a systematic process of segregation, containment, and labeling to ensure safe handling and disposal by authorized personnel.
-
Waste Identification and Segregation :
-
Designate a specific waste container for this compound and any materials contaminated with it.
-
This waste stream should be classified as "hazardous chemical waste" or as specified by your institution's EHS office.
-
Crucially, do not mix this compound waste with other waste streams such as biological, radioactive, or non-hazardous waste unless explicitly approved by your EHS department.
-
-
Containerization :
-
Use a chemically resistant, leak-proof container with a secure screw-top lid for all this compound waste.
-
The container should be in good condition and compatible with the solvents used to dissolve the this compound (e.g., DMSO).
-
For solid this compound waste, a securely sealed bag within a rigid outer container may be appropriate.
-
-
Collection of Contaminated Materials :
-
Any materials that have come into direct contact with this compound must be disposed of as hazardous waste. This includes:
-
Pipette tips
-
Gloves
-
Wipes
-
Contaminated vials or tubes
-
Bench paper
-
-
-
Labeling :
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or lab contact
-
-
-
Storage :
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
-
Final Disposal :
-
Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste contractor. Follow your facility's specific procedures for requesting a waste pickup.
-
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound are publicly available, the procedures outlined above are based on established best practices for the disposal of research-grade chemical compounds. The fundamental principle is to treat the compound and all contaminated materials as hazardous waste and to follow institutional and regulatory guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound laboratory waste.
References
Essential Safety and Logistical Information for Handling EAI001
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for EAI001 based on available information for similar compounds and general laboratory safety protocols. An official Safety Data Sheet (SDS) for this compound was not found in the public domain. It is imperative to conduct a thorough, lab-specific risk assessment before handling this compound.
This compound is a potent and selective mutant epidermal growth factor receptor (EGFR) allosteric inhibitor used in cancer research.[1][2] Due to its biological activity, it should be handled with care to avoid potential exposure.
Hazard Identification and Risk Assessment
As a potent EGFR inhibitor, this compound is designed to have significant biological effects. The primary hazards are associated with accidental inhalation, ingestion, or skin contact, which could lead to unknown physiological effects. A related compound, the EGFR Extracellular Domain, is not classified as hazardous in its lyophilized form, but potential symptoms upon exposure could include anemia, cough, drowsiness, headache, and damage to the heart or liver.[3] Given the potent nature of this compound, a cautious approach is warranted.
Risk Assessment Workflow:
Before handling this compound, a comprehensive risk assessment should be performed. This involves identifying the hazards, evaluating the risks of exposure during specific procedures, and implementing control measures to minimize those risks.
Caption: Workflow for risk assessment and safe handling of this compound.
Personal Protective Equipment (PPE)
A standard set of PPE should be worn at all times when handling this compound to minimize exposure. The selection of appropriate PPE is a critical step in ensuring laboratory safety.
| PPE Item | Specification |
| Gloves | Nitrile gloves should be worn. Double-gloving is recommended for handling the pure compound or concentrated solutions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory. |
| Lab Coat | A fully buttoned lab coat should be worn to protect skin and personal clothing. |
| Respiratory | For handling the solid compound outside of a certified chemical fume hood, a fit-tested N95 respirator is recommended. |
PPE Donning and Doffing Procedure:
Properly putting on and taking off PPE is crucial to prevent contamination. The following sequence should be followed:
Caption: Recommended sequence for donning and doffing PPE.
Operational and Disposal Plans
Storage and Handling
-
Storage: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4] For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised.[1]
-
Handling: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation. Use non-sparking tools and avoid creating dust.
Spill Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum, avoiding dust generation.
-
Clean: Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container clearly labeled as "Hazardous Waste" with the full chemical name.
-
Liquid Waste: Collect in a sealed, compatible container, also clearly labeled. Do not pour this compound solutions down the drain.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocols
Dissolution of this compound
This compound can be prepared in various solvents for in vitro and in vivo studies. If precipitation occurs during preparation, gentle heating and/or sonication may be used to aid dissolution.[1]
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.15 mM)[1] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.15 mM)[1] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
